molecular formula C15H24O6Ru B8737295 Pentane-2,4-dione;ruthenium

Pentane-2,4-dione;ruthenium

Cat. No.: B8737295
M. Wt: 401.4 g/mol
InChI Key: GNHBILLJFGEMKL-UHFFFAOYSA-N
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Description

Overview of Ruthenium Coordination Chemistry with β-Diketones

Ruthenium, a versatile transition metal, readily forms coordination complexes with a wide array of ligands, with β-diketones being a prominent class. β-Diketones, such as acetylacetone (B45752), are excellent chelating ligands that coordinate to the ruthenium center through their two oxygen atoms, forming a stable six-membered ring. nih.gov This chelation enhances the stability of the resulting complex. The electronic properties of the ruthenium center can be finely tuned by modifying the substituents on the β-diketone ligand. rsc.org This tunability is crucial for applications in catalysis and materials science. cymitquimica.comrsc.org Ruthenium can form complexes with β-diketones in both its +2 and +3 oxidation states, leading to a diverse range of compounds with distinct chemical and physical properties. acs.org

Significance of Pentane-2,4-dione (Acetylacetone) as a Ligand in Ruthenium Chemistry

Pentane-2,4-dione, or acetylacetone, is a particularly important β-diketone ligand in ruthenium chemistry due to its commercial availability and the well-understood properties of its complexes. The acetylacetonate (B107027) anion (acac) forms a bidentate ligand that imparts significant stability to the ruthenium center. cymitquimica.com The resulting neutral complex, tris(acetylacetonato)ruthenium(III) (Ru(acac)₃), is a dark red, air-stable solid that is soluble in many organic solvents. wikipedia.orgchemicalbook.com This solubility makes it a convenient precursor for the synthesis of a wide variety of other ruthenium complexes through ligand substitution reactions. wikipedia.org Furthermore, Ru(acac)₃ and its derivatives have demonstrated catalytic activity in a range of organic reactions, including hydrogenations, oxidations, and acetylations. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Classification of Ruthenium(III) Acetylacetonate and Related Complexes

Ruthenium(III) acetylacetonate complexes can be broadly classified based on the number and type of ligands coordinated to the ruthenium center.

Homoleptic Complexes: The most common example is tris(acetylacetonato)ruthenium(III), Ru(acac)₃, where three acetylacetonate ligands are bound to the ruthenium(III) ion. wikipedia.org This complex has an octahedral geometry. wikipedia.org

Mixed-Ligand Complexes: A vast number of complexes exist where one or more acetylacetonate ligands are replaced by other ligands. These can include:

Halide ligands (e.g., [RuCl₂(acac)(EPh₃)₂] where E is P or As). tandfonline.combohrium.com

Nitrogen-donor ligands like bipyridine (bpy) or phenanthroline (phen) (e.g., [Ru(bpy)(acac)₂]). rsc.org

Phosphine (B1218219) and arsine ligands (e.g., [RuBr(acac)(PPh₃)₂]₂). researchgate.nettandfonline.com

Aqua and ammine ligands (e.g., [Ru(NH₃)₃(acac)(OH₂)]²⁺). publish.csiro.aupublish.csiro.au

These mixed-ligand complexes often exhibit different electronic and catalytic properties compared to the homoleptic Ru(acac)₃.

Historical Context and Evolution of Research Perspectives

The first synthesis of tris(acetylacetonato)ruthenium(III) was reported in 1914, involving the reaction of ruthenium(III) chloride with acetylacetone. wikipedia.org Early research focused on the fundamental synthesis, characterization, and electronic properties of this and related simple complexes. Over the decades, research has evolved significantly. In the mid-20th century, detailed spectroscopic and magnetic studies provided deeper insights into the electronic structure and bonding of these complexes. wikipedia.org The latter half of the 20th century saw a growing interest in the reactivity of ruthenium acetylacetonate complexes, particularly in the context of developing new catalysts for organic synthesis. uchile.cl Studies from the 1990s and onwards have explored the synthesis of more complex, mixed-ligand systems and their application in areas such as asymmetric catalysis and materials science. rsc.orgrsc.org

Scope of Current Academic Research

Contemporary research on ruthenium pentane-2,4-dionate complexes is multifaceted and continues to expand into new frontiers. Key areas of active investigation include:

Catalysis: The development of novel ruthenium acetylacetonate-based catalysts for a wide range of organic transformations remains a major focus. This includes their use in hydrogenation, oxidation, and carbon-carbon bond-forming reactions. cdnsciencepub.comcdnsciencepub.comscispace.com Researchers are particularly interested in creating more efficient, selective, and recyclable catalytic systems. cdnsciencepub.com

Materials Science: Ruthenium acetylacetonate complexes are being explored as precursors for the deposition of ruthenium-containing thin films and nanoparticles with potential applications in electronics and catalysis. cymitquimica.com

Bioinorganic Chemistry: There is growing interest in the potential biological activity of ruthenium complexes, including those with β-diketonate ligands, as therapeutic agents. nih.gov

Photochemistry and Photophysics: The photophysical properties of ruthenium polypyridyl complexes containing acetylacetonate ligands are being investigated for applications in areas such as photocatalysis and dye-sensitized solar cells. oup.comscispace.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O6Ru

Molecular Weight

401.4 g/mol

IUPAC Name

pentane-2,4-dione;ruthenium

InChI

InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3;

InChI Key

GNHBILLJFGEMKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Ru]

Origin of Product

United States

Synthetic Methodologies and Advanced Precursor Chemistry of Ruthenium Pentane 2,4 Dionate Complexes

General Synthetic Routes for Tris(acetylacetonato)ruthenium(III)

Tris(acetylacetonato)ruthenium(III), [Ru(acac)₃], is a cornerstone precursor for a vast array of ruthenium(II) and ruthenium(III) compounds. Its synthesis has evolved from conventional methods to more refined procedures aimed at maximizing yield and purity.

Conventional Preparations

The most traditional and widely cited method for the synthesis of [Ru(acac)₃] dates back to 1914 and involves the reaction of a hydrated ruthenium(III) chloride salt with acetylacetone (B45752) in the presence of a base. wikipedia.org The base, typically potassium bicarbonate, facilitates the deprotonation of acetylacetone, enabling its coordination to the ruthenium center. wikipedia.org

The general reaction can be represented as: RuCl₃·xH₂O + 3 CH₃COCH₂COCH₃ + 3 KHCO₃ → Ru(acac)₃ + 3 KCl + 3 CO₂ + (3+x) H₂O

While this method is straightforward, it often suffers from moderate yields and the need for purification steps, such as extraction with organic solvents like benzene (B151609), to isolate the dark red, crystalline product. researchgate.net

Modified Synthetic Procedures for Enhanced Yields or Purity

To address the limitations of conventional methods, several modified procedures have been developed. These modifications focus on different ruthenium precursors, solvent systems, and reaction conditions to improve both the yield and purity of [Ru(acac)₃].

One significant improvement involves the use of a mixed solvent system, such as deionized water and an alcohol (methanol or ethanol), which can enhance the solubility of the reactants. mdpi.com The addition of a reducing agent, such as formic acid, oxalic acid, or sodium formate, in catalytic amounts has been shown to dramatically increase the yield to over 95%. mdpi.com This method also simplifies the workup procedure, often providing a high-purity product without the need for additional purification. mdpi.com

Another approach to enhance reaction efficiency is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and, in some cases, improve yields. A laboratory-scale microwave synthesis of [Ru(acac)₃] in aqueous solution has been reported to achieve a yield of 85%. nih.gov

The following table summarizes and compares various synthetic methodologies for [Ru(acac)₃].

Ruthenium PrecursorSolvent(s)Base/Additive(s)Reaction ConditionsYield (%)Reference(s)
RuCl₃·xH₂OWaterPotassium BicarbonateRefluxModerate wikipedia.org
Ruthenium AcetateMethanol (B129727)/WaterSodium Carbonate, Oxalic Acid (reducing agent)80°C96.1 mdpi.com
RuCl₃·xH₂ODeionized Water/EthanolSodium Hydroxide (B78521)/Potassium Bicarbonate, Formic Acid (reducing agent)80°C95.6 mdpi.com
RuCl₃·xH₂OAqueous SolutionNot specifiedMicrowave Irradiation85 nih.gov

Synthesis of Substituted and Mixed-Ligand Ruthenium(II)/(III) Acetylacetonate (B107027) Complexes

The versatility of [Ru(acac)₃] as a precursor allows for the synthesis of a wide range of substituted and mixed-ligand complexes by partial or complete replacement of the acetylacetonate ligands or by redox reactions at the ruthenium center.

Mononuclear Complexes

Mononuclear ruthenium acetylacetonate complexes are typically prepared by reacting [Ru(acac)₃] or other suitable ruthenium precursors with a stoichiometric amount of the desired ancillary ligand. These reactions can lead to either ruthenium(III) or ruthenium(II) complexes, depending on the reaction conditions and the nature of the incoming ligand.

For instance, the reaction of RuCl₃·nH₂O with acetylacetone and KCl, followed by the addition of a bulky cation salt like tetraphenylphosphonium (B101447) chloride (Ph₄PCl), yields the mononuclear Ru(III) complex trans-Ph₄P[Ru(acac)₂Cl₂] in moderate yields. researchgate.net This complex can then serve as a precursor for further ligand substitution reactions. For example, refluxing it with potassium thiocyanate (B1210189) (KSCN) in methanol results in the formation of trans-Ph₄P[Ru(acac)₂(NCS)₂]. researchgate.net

Ruthenium(II) mononuclear complexes are often synthesized by the reduction of [Ru(acac)₃] in the presence of the desired ligands. A common reducing agent for this purpose is zinc amalgam. wikipedia.org This method has been employed to prepare complexes with various ancillary ligands.

Dinuclear and Polynuclear Architectures

The assembly of dinuclear and polynuclear ruthenium acetylacetonate complexes involves the use of bridging ligands that can coordinate to two or more metal centers.

A well-characterized example of a dinuclear complex is Ph₄P[{Ru(acac)Cl}₂(μ-Cl)₃], which features two ruthenium(III) centers bridged by three chloride ligands. researchgate.net This complex can be synthesized from RuCl₃·nH₂O and acetylacetone, with the yield being significantly influenced by the reaction conditions, such as the presence of oxygen. researchgate.net The Ru-Ru distance in this complex is indicative of a direct metal-metal interaction. researchgate.net

Another strategy for constructing dinuclear complexes involves the use of organic bridging ligands. For example, the reaction of cis-[Ru(acac)₂(CH₃CN)₂] with the dipotassium (B57713) salt of 2,5-dihydroxy-1,4-benzoquinone (B104904) leads to the formation of a dinuclear ruthenium(II) complex where the two [Ru(acac)₂] units are bridged by the quinone ligand.

While dinuclear ruthenium acetylacetonate complexes are well-documented, the synthesis and structural characterization of larger, well-defined polynuclear clusters containing acetylacetonate ligands are less common in the literature. The formation of such clusters often competes with the formation of simpler mono- and dinuclear species, and their isolation can be challenging.

Incorporation of Ancillary Ligands (e.g., phosphines, N-heterocycles, ammines)

The incorporation of ancillary ligands into the ruthenium acetylacetonate coordination sphere allows for the fine-tuning of the electronic and steric properties of the resulting complexes.

Phosphine (B1218219) Ligands: Ruthenium(II) acetylacetonate complexes bearing phosphine ligands are typically synthesized by the reduction of [Ru(acac)₃] in the presence of the desired phosphine. For example, the reaction of [Ru(acac)₃] with triphenylphosphine (B44618) (PPh₃) in the presence of a reducing agent yields [Ru(acac)₂(PPh₃)₂].

N-heterocyclic Ligands: A variety of N-heterocyclic ligands, such as pyridines and bipyridines, have been incorporated into the ruthenium acetylacetonate framework. The synthesis of [Ru(acac)₂(py)₂] (py = pyridine) and related complexes can be achieved through the reduction of [Ru(acac)₃] in the presence of the corresponding pyridine (B92270) derivative. The reaction of cis-[Ru(acac)₂(CH₃CN)₂] with bipyridine (bipy) or phenanthroline (phen) provides a route to cationic Ru(III) complexes of the type [Ru(acac)₂(L)₂]⁺, where L is the bidentate N-heterocycle.

Amine Ligands: While complexes with phosphine and N-heterocyclic ligands are numerous, those with simple ammine (NH₃) ligands are less common. However, related amine complexes have been synthesized. For instance, a ruthenium(II) complex containing both acetylacetonate and ethylenediamine (B42938) (en), [Ru(acac)(pdto)]Cl (where pdto is a tetradentate ligand), has been prepared and structurally characterized. The synthesis of such complexes often involves the use of pre-functionalized ruthenium precursors and carefully controlled reaction conditions.

The following table provides examples of synthesized mixed-ligand ruthenium acetylacetonate complexes.

ComplexRuthenium Oxidation StateAncillary Ligand(s)Synthetic Precursor(s)Yield (%)Reference(s)
trans-Ph₄P[Ru(acac)₂Cl₂]IIIChlorideRuCl₃·nH₂O, Acetylacetone, KCl11 researchgate.net
trans-Ph₄P[Ru(acac)₂(NCS)₂]IIIThiocyanatetrans-Ph₄P[Ru(acac)₂Cl₂], KSCN64 researchgate.net
Ph₄P[{Ru(acac)Cl}₂(μ-Cl)₃]IIIChloride (bridging)RuCl₃·nH₂O, Acetylacetone1.6 researchgate.net
[Ru(acac)₂(PPh₃)₂]IITriphenylphosphine[Ru(acac)₃], PPh₃, Reducing agentHigh
[Ru(acac)₂(py)₂]IIPyridine[Ru(acac)₃], Pyridine, Reducing agentHigh
[Ru(acac)(pdto)]ClIIEthylenediamine (part of pdto ligand)Not specifiedNot specified

Controlled Precursor Decomposition for Advanced Material Synthesis

The controlled decomposition of ruthenium pentane-2,4-dionate, commonly known as tris(acetylacetonato)ruthenium(III) or Ru(acac)₃, is a cornerstone technique for the synthesis of advanced ruthenium-based materials. This organometallic complex serves as a versatile precursor because its organic ligands can be removed through thermal or chemical processes, yielding high-purity materials such as ruthenium metal, ruthenium oxides, and complex heterostructures. escholarship.org The decomposition conditions can be precisely tuned to control the phase, crystallinity, size, and morphology of the final product, making Ru(acac)₃ invaluable in the fabrication of materials for catalysis, electronics, and energy storage. proquest.comsigmaaldrich.com

The thermal decomposition of Ru(acac)₃ is a widely employed method for producing ruthenium oxides and metallic ruthenium. The composition of the final product is highly dependent on the temperature and atmospheric conditions.

In an oxidizing atmosphere, such as static air, the decomposition of Ru(acac)₃ typically proceeds in a single major step to form ruthenium dioxide (RuO₂) as the final solid product. najah.eduresearchgate.net For unirradiated Ru(acac)₃, this primary decomposition occurs in the temperature range of 150–250°C. najah.eduresearchgate.net The initial gaseous byproducts consist mainly of the acetylacetonate ligand, which further decomposes into carbon monoxide, carbon dioxide, and water at temperatures exceeding 400°C. najah.edu

Under certain conditions, both metallic ruthenium (Ru) and ruthenium dioxide (RuO₂) can be formed. During rapid heating processes or in oxygen-limited environments, such as in a flame, Ru metal particles may be generated as an initial phase, which are subsequently oxidized to RuO₂ as the temperature increases. escholarship.orgresearchgate.net Studies have reported the presence of a mixture of RuO₂ (as the dominant phase) and metallic Ru when the precursor is calcined at temperatures between 200°C and 400°C. researchgate.net Some decomposition processes may involve a disproportionation reaction where the Ru³⁺ precursor is simultaneously reduced to metallic Ru and oxidized by the decomposing ligands to form RuO₂. escholarship.orgresearchgate.net

Solution-phase decomposition of Ru(acac)₃ is a highly effective strategy for synthesizing ruthenium nanoparticles with controlled size and crystal structure. The polyol method, which involves heating the precursor in a high-boiling point alcohol (a polyol), is a prominent example. The polyol acts as both the solvent and the reducing agent.

The choice of polyol solvent, and thus the reaction temperature, has a direct impact on the resulting nanoparticle characteristics. For instance, the decomposition of Ru(acac)₃ in 1,4-butanediol (B3395766) (boiling point 235°C) yields Ru nanoparticles with an average diameter of 2.8 nm. rsc.org In contrast, using ethylene (B1197577) glycol (boiling point 197°C) under similar conditions produces smaller nanoparticles with an average diameter of 2.1 nm. rsc.org

Furthermore, the synthesis parameters can be manipulated to control the crystallographic phase of the ruthenium nanoparticles. While bulk ruthenium typically exhibits a hexagonal close-packed (hcp) structure, specific solution-phase conditions can yield the face-centered cubic (fcc) phase. Heating a solution of Ru(acac)₃ in tetraethylene glycol (TrEG) to 200°C has been shown to produce Ru nanoparticles with an fcc crystal structure. rsc.org This control over the crystalline phase is significant, as different structures can exhibit distinct catalytic activities. rsc.org

The physical and chemical properties of materials derived from Ru(acac)₃ are critically dependent on the synthesis parameters employed during its decomposition. By carefully controlling these variables, it is possible to tailor the characteristics of the final product, such as its chemical composition, particle size, and crystallinity.

Temperature: Temperature is a dominant factor in both thermal and solution-phase decomposition. In thermal decomposition, higher calcination temperatures generally promote the formation of more crystalline materials with larger crystallite sizes. researchgate.net For instance, X-ray diffraction patterns of Ru(acac)₃ decomposed in air show a clear evolution from amorphous or poorly crystalline phases at 200°C to well-defined crystalline RuO₂ at 600°C. researchgate.net Conversely, in the polyol synthesis of nanoparticles, higher reaction temperatures tend to result in the formation of smaller nanoparticles. rsc.org

Atmosphere: The gaseous environment during thermal decomposition dictates the oxidation state of the final ruthenium product. As noted, decomposition in an oxidizing atmosphere like air reliably produces RuO₂. najah.edu The formation of metallic ruthenium often requires conditions where the local environment is reducing or oxygen-deficient, which can be achieved through rapid heating techniques where the decomposing organic ligands consume local oxygen. escholarship.org

Precursor Pre-treatment: Modifying the Ru(acac)₃ precursor prior to decomposition can significantly alter the reaction pathway. For example, pre-treating the complex with gamma radiation has been shown to lower the temperature required for complete decomposition into RuO₂. Optimal conditions for preparing mono-dispersed RuO₂ nanoparticles from unirradiated Ru(acac)₃ involved calcination for 6 hours at 600°C, whereas for a γ-irradiated precursor, the optimal conditions were a much milder calcination for 2 hours at 200°C. researchgate.net The decomposition of the γ-irradiated precursor proceeds in a different temperature range (200–320°C) compared to the unirradiated form (150–250°C). najah.eduresearchgate.net

Solvents and Additives: In solution-phase synthesis, the choice of solvent is crucial. As demonstrated with the polyol method, solvents with different boiling points and reducing capabilities directly influence the size and crystal structure of the resulting nanoparticles. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of Ruthenium Pentane 2,4 Dionate Complexes

Solid-State Structural Analysis

The solid-state structure of ruthenium pentane-2,4-dionate complexes, particularly tris(acetylacetonato)ruthenium(III) or Ru(acac)₃, provides a fundamental understanding of its molecular geometry and intermolecular interactions.

X-ray Crystallography of Key Derivatives

X-ray crystallography is a pivotal technique for determining the precise three-dimensional structure of crystalline solids. For Ru(acac)₃, single-crystal X-ray diffraction studies have elucidated its molecular geometry and packing in the crystal lattice.

The complex exhibits an octahedral coordination geometry, with the ruthenium(III) ion at the center coordinated to six oxygen atoms from the three bidentate acetylacetonate (B107027) ligands. wikipedia.org This arrangement results in a molecule with idealized D₃ symmetry. wikipedia.org The average Ru-O bond length has been determined to be approximately 2.00 Å. wikipedia.org

Studies on various derivatives and related ruthenium complexes have provided a wealth of structural data, highlighting the impact of different ligands and crystal packing forces on the molecular structure. rsc.orgresearchgate.net These analyses reveal that the crystal structure of ruthenium complexes can be stabilized by a network of intermolecular interactions, including hydrogen bonds. rsc.org

Below is a table summarizing key crystallographic parameters for a representative ruthenium pentane-2,4-dionate complex.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.868
b (Å)7.576
c (Å)16.321
β (°)108.03
Volume (ų)1629.8
Z4
Average Ru-O bond length (Å)2.00

Note: The data presented is a representative example from crystallographic studies of Ru(acac)₃ and may vary slightly between different reports and derivatives.

Neutron Diffraction Studies for Spin Density Mapping and Covalency Assessment

Polarized neutron diffraction (PND) is a powerful technique for probing the distribution of unpaired electron spin density within a molecule, offering direct insights into the nature of metal-ligand bonding and covalency. rsc.org In the case of paramagnetic Ru(acac)₃, which possesses one unpaired d-electron, PND studies have been instrumental. wikipedia.org

These experiments have revealed significant spin delocalization from the ruthenium(III) center onto the acetylacetonate ligands. rsc.org This delocalization is a direct consequence of covalent interactions between the metal d-orbitals and the ligand p-orbitals. The spin density is not uniformly distributed but is influenced by spin-polarization effects. rsc.org The mapping of spin density provides a detailed picture of the electronic structure that is not accessible through X-ray diffraction alone. The results from PND studies underscore the importance of considering vibronic effects in addition to ligand-field models to fully explain the magnetic properties of the complex. rsc.org

Influence of Temperature on Crystal Structure and Disorder

The crystal structure of Ru(acac)₃ has been shown to be sensitive to temperature. rsc.org X-ray diffraction studies conducted at various temperatures, from room temperature down to 10.5 K, have demonstrated that the structure is disordered across this entire range. rsc.org This disorder involves the arrangement of stacks of molecules within the crystal lattice. rsc.org

Specifically, there are ordered stacks of molecules along one crystallographic axis, and these stacks are arranged in two different sites with a relative displacement. rsc.org As the temperature is lowered, the thermal motion of the atoms is reduced, which can sometimes lead to a more ordered structure. However, in the case of Ru(acac)₃, the disorder persists even at very low temperatures. rsc.org The thermal decomposition of Ru(acac)₃ has also been studied, showing that it decomposes in a major step between 150-250°C to form RuO₂. researchgate.net

Solution-Phase Spectroscopic Investigations

Spectroscopic techniques are crucial for understanding the structure, dynamics, and electronic properties of ruthenium pentane-2,4-dionate complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For paramagnetic complexes like Ru(acac)₃, the unpaired electron significantly influences the NMR spectrum, leading to large chemical shift ranges and line broadening. nih.gov

The ¹H NMR spectrum of Ru(acac)₃ and its derivatives provides valuable information about the ligand environment. Due to the paramagnetic nature of the Ru(III) center, the proton resonances of the acetylacetonate ligands are significantly shifted compared to diamagnetic analogues. mdpi.com

In recent studies of mononuclear Ru(III) acetylacetonate complexes, the signals for the methyl (CH₃) and methine (CH) protons of the acac ligand exhibit large paramagnetic shifts. mdpi.com For instance, in one study, the CH₃ protons appeared at -17.59 ppm and the CH proton at -57.01 ppm. mdpi.com These large shifts are a direct result of the interaction of the ligand protons with the unpaired electron on the ruthenium center.

The ¹H NMR spectra can also provide insights into the conformational dynamics of the complex in solution. The observation of distinct signals for chemically non-equivalent protons can indicate a rigid structure on the NMR timescale, while broadened or averaged signals can suggest dynamic processes such as ligand exchange or conformational changes.

Below is a table of representative ¹H NMR chemical shifts for a paramagnetic Ru(III) pentane-2,4-dionate complex in CDCl₃.

ProtonChemical Shift (δ, ppm)
acac-CH₃-17.59
acac-CH-57.01

Note: These values are illustrative and can vary depending on the specific complex, solvent, and temperature.

The study of these complexes through a combination of solid-state and solution-phase techniques provides a comprehensive understanding of their structural and electronic properties, which are fundamental to their applications in various fields of chemistry.

Paramagnetic NMR Shift Analysis for Electronic Structure Insights

The paramagnetic nature of ruthenium(III) pentane-2,4-dionate, arising from its low-spin d⁵ configuration with one unpaired electron, profoundly influences its Nuclear Magnetic Resonance (NMR) spectra. wikipedia.org Unlike diamagnetic compounds which exhibit sharp signals in predictable chemical shift ranges, the signals in the ¹H and ¹³C NMR spectra of ruthenium(III) complexes are significantly shifted and broadened due to the influence of the unpaired electron. acs.org This phenomenon, known as the paramagnetic shift, provides a powerful tool for probing the electronic structure and the nature of metal-ligand bonding. nih.govnih.gov

The paramagnetic shift is a composite of two main contributions: the Fermi contact shift and the pseudo-contact shift. The Fermi contact shift arises from the delocalization of the unpaired electron spin density from the metal center onto the ligand's nuclei. The pseudo-contact shift results from the through-space dipolar interaction between the magnetic moments of the electron and the nucleus. For tris(acetylacetonato)ruthenium(III), the contact shift is generally the dominant mechanism. nih.gov

Theoretical investigations using Density Functional Theory (DFT) have been employed to calculate and analyze the ligand chemical shifts in paramagnetic tris-acetylacetonato complexes, including Ru(III). nih.govmdpi.com These studies reveal that the signs and magnitudes of the paramagnetic NMR shifts are directly related to the extent of covalent bonding, specifically the σ-donation from the acetylacetonate oxygen atoms to the unoccupied d-orbitals of the ruthenium center. nih.govmdpi.com The delocalization of metal-centered spin density over the ligand atoms is considered to play a secondary role. mdpi.com

In the ¹H NMR spectra of related mononuclear Ru(III) acetylacetonate complexes, the signals for the ligand protons are observed at highly anomalous chemical shifts. mdpi.com For instance, in complexes like trans-Ph₄P[RuIII(acac)₂Cl₂], large paramagnetic shifts result in the methyl (CH₃) protons appearing at approximately -17.59 ppm and the methine (CH) proton at -57.01 ppm. mdpi.com These significant upfield shifts are characteristic of the paramagnetic Ru(III) center and provide a sensitive probe of the electronic environment.

Table 1: Representative Paramagnetic ¹H NMR Shifts for Ru(III) Acetylacetonate Complexes

ComplexProtonChemical Shift (ppm)
trans-Ph₄P[RuIII(acac)₂Cl₂]CH₃-17.59
CH-57.01
trans-Ph₄P[RuIII(acac)₂(NCS)₂]·0.5C₆H₁₄CH₃-16.89, -17.36
CH-53.67, -55.53
Data sourced from a study on mono- and dinuclear acetylacetonato ruthenium(III) complexes. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of ruthenium pentane-2,4-dionate complexes by probing the electronic transitions between molecular orbitals. The spectra of these complexes are typically characterized by intense bands in both the UV and visible regions, which arise from different types of electronic transitions. researchgate.netmdpi.com

The bands in the UV region, generally below 350 nm, are assigned to ligand-centered (LC) π-π* transitions within the pentane-2,4-dionate ligand. researchgate.net The more informative transitions often occur in the visible region of the spectrum. These are typically assigned as metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital. researchgate.netresearchgate.net Additionally, ligand-to-metal charge-transfer (LMCT) transitions can also be observed, involving the excitation of an electron from a ligand π-orbital to a metal d-orbital. niscpr.res.in For instance, in trans-Ph₄As[RuIII(acac)₂Cl₂], a band at 521 nm was assigned as a πd ← π(acac⁻) LMCT transition. mdpi.com

Table 2: Electronic Absorption Data for Selected Ruthenium Pentane-2,4-dionate Complexes

ComplexSolventλ_max (nm) (Assignment)
[Ru(acac)₂(bipy)]ClO₄Acetonitrile (B52724)~450 (π(bipy)→Ru(t₂g) MLCT)
[Ru(acac)₂(phen)]ClO₄Acetonitrile~450 (π(phen)→Ru(t₂g) MLCT)
trans-Ph₄As[RuIII(acac)₂Cl₂]Methanol (B129727)521 (πd ← π(acac⁻) LMCT), 376 (πd ← Cl⁻ LMCT)
Data compiled from various studies on mixed-ligand ruthenium(III) acetylacetonate complexes. mdpi.comniscpr.res.in

Infrared (IR) Spectroscopy for Vibrational Modes and Coordination

Infrared (IR) spectroscopy is an essential tool for the structural characterization of ruthenium pentane-2,4-dionate complexes, providing valuable information about the coordination of the pentane-2,4-dionate ligand to the ruthenium center. The IR spectrum of tris(acetylacetonato)ruthenium(III) displays characteristic vibrational bands associated with the ligand's framework. researchgate.net

The most significant bands in the IR spectrum of metal acetylacetonates (B15086760) are typically found in the 1500-1600 cm⁻¹ region. These bands are primarily due to the coupled stretching vibrations of the C=O and C=C bonds within the chelate ring. The coordination of the ligand to the metal ion leads to a delocalization of the π-electrons in the ring, resulting in these bands appearing at lower frequencies compared to the uncoordinated ligand.

Table 3: Key IR Vibrational Frequencies for Metal-Coordinated Acetylacetonate

Vibrational ModeTypical Frequency Range (cm⁻¹)
ν(C=O) + ν(C=C)1500 - 1600
ν(C=C) + ν(C=O)~1520
δ(CH) + ν(C-CH₃)1250 - 1450
ν(Ru-O)400 - 600
Frequency ranges are approximate and based on general data for metal acetylacetonate complexes. researchgate.netnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically suited for studying paramagnetic species like ruthenium(III) pentane-2,4-dionate. researchgate.net Since Ru(III) has an unpaired electron (a low-spin d⁵ configuration), it is ESR-active. wikipedia.org The ESR spectrum provides detailed information about the electronic environment of the unpaired electron, including the symmetry of the metal's coordination sphere.

The spectra of Ru(III) complexes are typically analyzed to determine their g-values. For a species in an environment with octahedral symmetry, an isotropic signal with a single g-value is expected. However, distortions from perfect octahedral symmetry, which are common, lead to anisotropy in the g-tensor, resulting in different values (gₓ, gᵧ, g₂) for the principal axes. ias.ac.in

For many powdered ruthenium(III) complexes, the ESR spectra show rhombic or axial symmetry. niscpr.res.in For instance, in some bis(acetylacetonato)ruthenium(III) complexes, two signals are observed around g = 2.23 and g = 1.84. niscpr.res.in The analysis of these g-values can help in determining parameters such as the orbital reduction factor and the extent of distortion from ideal symmetry. ias.ac.in The results from ESR spectroscopy are crucial for understanding the magnetic properties and the ground electronic state of these complexes. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Transitions (e.g., XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate both the electronic and local geometric structure of ruthenium pentane-2,4-dionate complexes in various states. umich.edunih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ru K-edge XANES region provides information about the oxidation state and coordination geometry of the ruthenium atom. umich.eduresearchgate.net The energy of the absorption edge is sensitive to the effective charge on the metal center; an increase in oxidation state typically leads to a shift of the edge to higher energy. umich.edu For example, upon electrochemical oxidation of Ru(acac)₃, the ruthenium oxidation state was observed to increase from +2.2±0.2 to +2.9±0.2. Conversely, during reduction, the oxidation state decreased to 1.0±0.2, confirming that the redox processes are primarily metal-centered. umich.edu

The EXAFS region contains oscillatory information that can be analyzed to determine the local atomic structure around the absorbing ruthenium atom, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.gov Analysis of the EXAFS spectrum of Ru(acac)₃ confirms the presence of an octahedral arrangement with six oxygen atoms surrounding the central ruthenium. wikipedia.org The average Ru-O bond length has been determined to be 2.00 Å. wikipedia.org In-situ XAS studies have shown that upon reduction to form [Ru(acac)₃]⁻, the Ru-O bonds lengthen, but the ligands are not shed, indicating a reversible structural change. umich.edu

Table 4: Structural Parameters for Ru(acac)₃ from Spectroscopic and Crystallographic Data

ParameterValueTechnique
Ru Oxidation State+3XANES
Coordination GeometryOctahedral (D₃ symmetry)Crystallography, EXAFS
Average Ru-O Bond Length2.00 ÅCrystallography, EXAFS
Data compiled from multiple sources. wikipedia.orgumich.edu

Chiroptical Properties and Stereochemical Studies

Tris-chelate complexes with D₃ symmetry, such as tris(pentane-2,4-dionato)ruthenium(III), are chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated by the stereochemical descriptors Δ (delta) for a right-handed propeller-like arrangement of the chelate rings and Λ (lambda) for a left-handed arrangement. The study of these chiral aspects falls under the domain of chiroptical properties.

Resolution of Enantiomers

The separation of a racemic mixture of a chiral compound into its individual enantiomers is known as resolution. libretexts.org Since enantiomers possess identical physical properties in an achiral environment, their separation requires the use of a chiral agent or environment. mdpi.com

For tris(pentane-2,4-dionato)ruthenium(III), resolution of its enantiomers has been successfully achieved. wikipedia.org One classical method involves the formation of diastereomeric adducts. This is accomplished by reacting the racemic complex with a chiral resolving agent, such as dibenzoyltartaric acid. wikipedia.org The resulting adducts, [Δ-Ru(acac)₃]-[resolving agent] and [Λ-Ru(acac)₃]-[resolving agent], are diastereomers and thus have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

More modern and efficient techniques for enantiomeric resolution include chromatographic methods, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govrsc.org In this method, the racemic mixture is passed through a column containing a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. nih.gov The successful resolution allows for the study of the chiroptical properties of the individual Δ and Λ enantiomers, such as their behavior in electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy. rsc.org

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules. In the case of ruthenium pentane-2,4-dionate, specifically the tris-chelate complex Tris(acetylacetonato)ruthenium(III) ([Ru(acac)₃]), the molecule possesses a propeller-like structure with D₃ symmetry, making it chiral. rsc.orgwikipedia.org The complex can exist as two non-superimposable mirror images, designated as the Δ and Λ enantiomers.

The absolute configurations of these enantiomers have been determined through a combination of techniques, including chiral High-Performance Liquid Chromatography (HPLC) for separation, and subsequent analysis using ECD and Vibrational Circular Dichroism (VCD). rsc.org Experimental ECD spectra for the resolved Δ- and Λ-[Ru(acac)₃] enantiomers have been recorded in solvents such as dichloromethane. rsc.org These spectra are characterized by being mirror images of each other, a hallmark of enantiomeric pairs.

A 2021 study systematically investigated the chiroptical properties of [Ru(acac)₃] and related complexes. rsc.org The ECD spectra were crucial for characterizing the enantiomerically pure samples that were subsequently used for more advanced gas-phase studies. rsc.orgrsc.org The study also explored the chiroptical switching behavior of these complexes upon chemical oxidation, noting that [Ru(acac)₃] exhibits changes in its ECD spectrum in its oxidized state. rsc.org The redox process in [Ru(acac)₃] is considered to be relatively metal-based. rsc.org

The experimental ECD spectra are typically compared with theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TDDFT), to assign the observed electronic transitions. rsc.orgnih.gov

EnantiomerSolventKey Spectral FeaturesReference
Δ-[Ru(acac)₃]DichloromethaneMirror image of Λ enantiomer spectrum rsc.org
Λ-[Ru(acac)₃]DichloromethaneMirror image of Δ enantiomer spectrum rsc.org

Gas-Phase Valence-Shell Photoelectron Circular Dichroism (PECD)

Photoelectron Circular Dichroism (PECD) is a chiroptical technique that measures the differential angular distribution of photoelectrons ejected from a chiral molecule upon ionization by circularly polarized light. arxiv.org It is known to be highly sensitive to molecular chirality. mdpi.com A combined theoretical and experimental investigation has been conducted on the gas-phase valence-shell PECD of the open-shell Tris(acetylacetonato)ruthenium(III) complex. rsc.orgnih.gov

For these experiments, enantiomerically pure samples of Δ- or Λ-[Ru(acac)₃], previously characterized by ECD, were vaporized and adiabatically expanded to form a supersonic beam. rsc.orgrsc.org This beam was then photoionized using circularly-polarized vacuum ultraviolet (VUV) light from a synchrotron source. rsc.orgnih.gov The resulting photoelectrons were analyzed using a double imaging electron/ion coincidence spectrometer. rsc.orgrsc.org

The experimental Photoelectron Spectroscopy (PES) and PECD results were compared to Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) calculations to characterize the ionized orbitals. rsc.orgnih.gov A key finding from these studies is that the PECD signals measured for [Ru(acac)₃] are of a similar magnitude to those observed for chiral organic molecules that are based on asymmetric carbon centers. rsc.orgnih.gov This result supports the view that PECD is a universal mechanism inherent to any type of chirality, not just that arising from a stereogenic carbon atom. rsc.org

The analysis of [Ru(acac)₃] presents a challenge due to its open-shell nature (ruthenium(III) is a d⁵ metal center), which can give rise to a complex multiplet structure. rsc.orgrsc.org While this structure was not fully resolved in the PES signals, its presence was inferred from distinct features observed in the PECD curves, which were not fully accounted for by the DFT-based models used. rsc.orgnih.gov Despite these complexities, the DFT-based assignment of the electronic bands allowed for the characterization of the ionized orbitals. rsc.org The research confirms that PECD is a probe of the entire molecular potential, with the effect persisting regardless of whether the ionized orbital is localized on a chiral or achiral part of the molecule. rsc.orgnih.gov

FeatureDescriptionFinding / ObservationReference
Sample Preparation Enantiomerically pure Δ- or Λ-[Ru(acac)₃]Vaporized and expanded into a supersonic beam rsc.orgrsc.org
Ionization Source Circularly-polarized VUV lightSynchrotron SOLEIL, DESIRS beamline rsc.orgnih.gov
Detection Method Photoelectron Spectroscopy (PES) and PECDDouble imaging electron/ion coincidence spectrometer rsc.orgrsc.org
Key Result Magnitude of PECD effectSimilar to that of asymmetric-carbon-based organic molecules, suggesting a universal mechanism rsc.orgnih.gov
Theoretical Comparison DFT and TDDFT CalculationsAided in the assignment of electronic bands, but the open-shell character of Ru(III) led to additional features in the experimental PECD not captured by the model rsc.orgnih.gov

Electronic Structure, Redox Behavior, and Magnetism of Ruthenium Pentane 2,4 Dionate Complexes

Electronic Configurations and Spin States

The electronic configuration of the central ruthenium ion dictates the magnetic and spectroscopic properties of the complex. In Ru(acac)₃, the ruthenium(III) center possesses a d⁵ electron count.

In its octahedral coordination environment, Ru(acac)₃ is a low-spin complex. wikipedia.org The d⁵ electrons of the Ru(III) ion occupy the lower energy t₂g orbitals, resulting in a (t₂g)⁵(eg)⁰ configuration. This configuration leaves one unpaired electron, rendering the complex paramagnetic. wikipedia.org Experimental measurements confirm this low-spin state. The magnetic susceptibility (χM) has been reported as 3.032×10⁻⁶ cm³/mol, with a corresponding effective magnetic moment (μeff) of 1.66 μB. wikipedia.org This value is close to the spin-only value of 1.73 μB expected for a single unpaired electron (S=1/2), with the slight deviation attributable to spin-orbit coupling. Other mononuclear Ru(III) complexes with two acetylacetonate (B107027) ligands also exhibit magnetic moments consistent with a low-spin d⁵ configuration, typically in the range of 1.9 to 2.0 μB. mdpi.com The paramagnetic nature of these low-spin d⁵ complexes is also evident in their ¹H NMR spectra, which display signals over a very wide chemical shift range due to paramagnetic shifting. mdpi.comnih.gov

Magnetic Properties of Ruthenium(III) Pentane-2,4-dionate and Related Complexes
ComplexSpin StateUnpaired Electrons (S)Effective Magnetic Moment (μeff) [μB]Reference
Ru(acac)₃Low-Spin1/21.66 wikipedia.org
trans-Ph₄P[RuIII(acac)₂Cl₂]Low-Spin1/22.00 mdpi.com
trans-Ph₄P[RuIII(acac)₂(NCS)₂]·0.5C₆H₁₄Low-Spin1/21.93 mdpi.com

According to ligand field theory, the three bidentate acetylacetonate ligands create a strong octahedral field around the Ru(III) ion, leading to a large energy separation (Δo) between the t₂g and eg orbital sets. This large splitting favors the pairing of electrons in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals, resulting in the observed low-spin (t₂g)⁵ configuration. The average Ru-O bond length in Ru(acac)₃ is approximately 2.00 Å. wikipedia.org

Advanced techniques such as polarised neutron diffraction have revealed that there is significant spin delocalization from the metal's d-orbitals onto the acetylacetonate ligands through covalent interactions. rsc.org This indicates that the molecular orbitals are not purely metal or ligand in character but are a mixture of both. While the acetylacetonate ligand is generally considered "redox-inactive," its frontier orbitals can become energetically aligned with the metal d-orbitals, allowing it to participate in redox events under the influence of the metal's ligand field. nih.govnih.gov The electronic properties of ruthenium complexes can be finely tuned by modifying the ligand field strength through ligand substitution. acs.org

Electrochemical Properties and Redox Chemistry

The electrochemical behavior of ruthenium pentane-2,4-dionate complexes is characterized by accessible, metal-centered redox events. These complexes can undergo both one-electron oxidation and one-electron reduction processes.

Cyclic voltammetry studies have been instrumental in characterizing the redox couples of Ru(acac)₃ and its derivatives. The parent complex, Ru(acac)₃, exhibits both a reduction and an oxidation process. In dimethylformamide, the complex is oxidized at +0.593 V and reduced at -1.223 V (vs. the ferrocene/ferrocenium couple). wikipedia.org Studies in other solvents like acetonitrile (B52724) have characterized the reduction as quasi-reversible and the oxidation as reversible. mdpi.com These processes correspond to the formation of the [Ru(acac)₃]⁻ (RuII) anion and the [Ru(acac)₃]⁺ (RuIV) cation, respectively.

For mixed-ligand complexes, such as those of the formula [Ru(acac)₂L₂]⁺, two distinct and reversible one-electron redox waves are often observed. niscpr.res.in The first couple, typically found at negative or slightly positive potentials, is assigned to the Ru(III)/Ru(II) transition. The second couple, observed at higher positive potentials, corresponds to the Ru(IV)/Ru(III) transition. niscpr.res.in

Electrochemical Data for Ruthenium Pentane-2,4-dionate Complexes
ComplexSolvent/ElectrolyteRu(IV)/Ru(III) Couple (E₁/₂) [V]Ru(III)/Ru(II) Couple (E₁/₂) [V]Reference ElectrodeReference
Ru(acac)₃DMF+0.593-1.223Fc/Fc⁺ wikipedia.org
trans-Ph₄P[Ru(acac)₂Cl₂]CH₂Cl₂ / ⁿBu₄N(ClO₄)+0.23-1.39Fc/Fc⁺ mdpi.com
[Ru(acac)₂(py)₂]ClO₄Acetonitrile / TSAP+0.81-0.19SCE niscpr.res.in
[Ru(acac)₂(PPh₃)₂]ClO₄Acetonitrile / TSAP+0.96+0.19SCE niscpr.res.in
[Ru(acac)₂(bipy)]ClO₄Acetonitrile / TSAP+1.07+0.03SCE niscpr.res.in

The electronic environment of the ruthenium center, and thus its redox potentials, can be systematically tuned by altering the ligands. Replacing one or more acetylacetonate ligands with others that have different electron-donating or electron-withdrawing properties directly influences the ease of oxidation and reduction. rsc.orgresearchgate.net

Substituting the acetylacetonate ligand with β-diketonates bearing electron-withdrawing groups (like -CF₃) makes the complex more difficult to oxidize, shifting the Ru(III)/Ru(II) potential to more positive values. chemeducator.org Conversely, electron-donating groups make the complex easier to oxidize (a less positive potential). This principle is demonstrated in a series of [Ru(bpy)₂(R¹,R²mal)]⁺ complexes, where the Ru(III)/Ru(II) potential shifts over a range of nearly 0.5 V based on the substituents on the diketonate ligand. chemeducator.org Similarly, replacing neutral ligands in [Ru(acac)₂L₂]⁺ complexes also modulates the redox potentials. Stronger π-accepting ligands (like 2,2'-bipyridine) stabilize the lower oxidation state (Ru(II)), making the complex harder to reduce (more negative Ru(III)/Ru(II) potential) and easier to oxidize (less positive Ru(IV)/Ru(III) potential) compared to complexes with strong σ-donating ligands (like pyridine). niscpr.res.inresearchgate.net

The oxidation and reduction of Ru(acac)₃ and its simple derivatives are generally considered to be metal-centered, one-electron processes. mdpi.comniscpr.res.in The reduction involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is primarily metal-based (t₂g), leading to a d⁶ Ru(II) species. The oxidation involves the removal of an electron from the highest occupied molecular orbital (HOMO), also of primarily t₂g character, to yield a d⁴ Ru(IV) species.

The reversibility of these couples indicates that the octahedral coordination geometry is largely maintained throughout the electron transfer process. However, under certain conditions, particularly with further reduction, the ligand's π-system may become involved, potentially leading to irreversible electrochemical behavior. adelaide.edu.au While the acac ligand itself is not inherently redox-active, the ligand field of the metal can lower the energy of the ligand's π* LUMO, making ligand-centered reduction a possibility in some systems. nih.gov

Magnetic Properties

The magnetic nature of tris(pentane-2,4-dionato)ruthenium(III), commonly known as tris(acetylacetonato)ruthenium(III) or Ru(acac)₃, is dictated by the electronic configuration of the central ruthenium(III) ion. As a d⁵ metal ion in an octahedral coordination environment, the arrangement of its d-electrons determines its magnetic state.

Paramagnetism and Magnetic Susceptibility Studies

Tris(pentane-2,4-dionato)ruthenium(III) is a paramagnetic compound. wikipedia.org This property arises because it adopts a low-spin d⁵ electronic configuration, which results in one unpaired electron in the t₂g orbitals. wikipedia.org The presence of this single unpaired electron is the source of the complex's paramagnetism. wikipedia.orgacs.orgnih.gov

Magnetic susceptibility measurements quantify this paramagnetic behavior. For Ru(acac)₃, the molar magnetic susceptibility (χₘ) has been determined to be 3.032×10⁻⁶ cm³/mol. wikipedia.org From this value, the effective magnetic moment (μₑₑ) is calculated to be 1.66 μB (Bohr magnetons). wikipedia.org This experimental value is in close agreement with the theoretical spin-only value of 1.73 μB expected for a system with a single unpaired electron (S = 1/2). mdpi.com Other related mononuclear Ru(III) acetylacetonate complexes also exhibit magnetic moments consistent with an S = 1/2 system, typically in the range of 1.93 to 2.00 μB. mdpi.com

The paramagnetic nature of Ru(III) complexes significantly influences their characterization by nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org The unpaired electron induces large paramagnetic shifts in the NMR signals of the ligand atoms and causes significant line broadening due to fast nuclear spin relaxation. mdpi.comacs.org Electron Paramagnetic Resonance (EPR) spectroscopy is another key technique used to probe the paramagnetic Ru(III) centers directly. researchgate.netresearchgate.net

Magnetic Properties of Tris(pentane-2,4-dionato)ruthenium(III)
PropertyValueReference
Electronic ConfigurationLow-spin d⁵ wikipedia.org
Number of Unpaired Electrons1 wikipedia.org
Molar Magnetic Susceptibility (χₘ)3.032×10⁻⁶ cm³/mol wikipedia.org
Effective Magnetic Moment (μₑₑ)1.66 μB wikipedia.org
Theoretical Spin-Only Moment (μₛₒ)1.73 μB mdpi.com

Spin Delocalization and Spin Polarization Effects

While the unpaired electron is formally located on the ruthenium metal center, advanced studies show that its spin density is not entirely confined to the metal ion. Covalency in the metal-ligand bonds allows for the transfer of some of this unpaired spin density from the ruthenium d-orbitals onto the pentane-2,4-dionate ligands. This phenomenon is known as spin delocalization.

Polarised neutron diffraction (PND) experiments conducted on single crystals of Ru(acac)₃ have provided direct evidence of significant spin delocalization onto the acetylacetonato rings. rsc.org These studies revealed that this delocalization is primarily governed by spin polarization effects. rsc.org Spin polarization involves the induction of spin density in the ligand orbitals due to their interaction with the paramagnetic metal center.

The distribution of spin density across the molecule has been investigated through both experimental and theoretical methods. The hyperfine shifts observed in paramagnetic NMR spectroscopy are a direct consequence of this spin density at the ligand nuclei. acs.orgnih.gov These shifts can be separated into two components: the contact (or "through-bond") shift, which arises from spin density at the nucleus, and the pseudocontact (or "through-space") shift, which results from the anisotropic magnetic susceptibility of the complex. acs.orgnih.gov

Theoretical approaches, particularly relativistic Density Functional Theory (DFT), have been employed to analyze and interpret the experimental NMR data. acs.orgnih.gov These calculations help to rationalize the distribution of spin density and its effect on the hyperfine shifts of the ligand atoms. acs.orgnih.gov However, it has been noted that some ab initio local density calculations, while accurately reproducing the molecular geometry, may underestimate the degree of spin correlation between the metal and the ligand rings. rsc.org

Reactivity and Ligand Exchange Chemistry of Ruthenium Pentane 2,4 Dionate Frameworks

Substitution Reactions at the Ruthenium Center

The substitution of ligands at the ruthenium core in pentane-2,4-dionate complexes is a fundamental aspect of their chemistry, enabling the synthesis of new molecules with tailored electronic and steric properties.

Exchange of Acetylacetonate (B107027) Ligands

The complete or partial substitution of the acetylacetonate ligands in tris(acetylacetonato)ruthenium(III) (Ru(acac)₃) is a common strategy for introducing new functionalities. While the Ru(acac)₃ complex is relatively inert, ligand exchange can be facilitated under specific reaction conditions. Studies have shown that the exchange of acac ligands can proceed through dissociative or associative mechanisms, depending on the nature of the incoming ligand and the solvent system employed. For instance, in the presence of strong acids in a coordinating solvent like acetonitrile (B52724), one acac ligand can be displaced to form complexes such as [Ru(acac)₂(CH₃CN)₂]⁺.

The kinetics of the ligand exchange reaction of Ru(acac)₃ in acetylacetone (B45752) have been investigated, revealing a first-order dependence on the complex concentration. The rate of exchange for Ru(III) is slower than that for Co(III) and Cr(III) but faster than that for Rh(III), highlighting the influence of the metal center on the lability of the acac ligand. dalalinstitute.com

Introduction of Diverse Monodentate and Bidentate Ligands

Ruthenium pentane-2,4-dionate complexes are excellent starting materials for the introduction of a variety of other ligands. wikipedia.orgnih.gov The reduction of Ru(acac)₃ in the presence of alkenes, for example, leads to the formation of Ru(acac)₂(alkene)₂ complexes. dokumen.pubosti.gov This reaction underscores the ability of the ruthenium center to undergo a change in oxidation state, which facilitates ligand substitution.

Monodentate ligands such as pyridines, phosphines, and isonitriles can readily displace one or more acac ligands, or coordinate to the ruthenium center following a reduction step. For instance, the reaction of Ru(acac)₃ with triphenylphosphine (B44618) can lead to the formation of Ru(acac)₂(PPh₃)₂. Similarly, bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) can be introduced to form mixed-ligand complexes of the type [Ru(acac)₂(bpy)]⁺. researchgate.net The synthesis of trans-[Ru(acac)₂(CH₃CN)₂] has been achieved through the oxidation of cis-[Ru(acac)₂(CH₃CN)₂]. researchgate.net This trans isomer can then serve as a precursor for the introduction of other monodentate and bidentate ligands by displacement of the acetonitrile ligands. researchgate.net

The introduction of these new ligands significantly alters the electronic properties and reactivity of the resulting complexes. The electrochemical properties, for example, are highly tunable based on the nature of the ancillary ligands.

Precursor ComplexReactant(s)Product ComplexReference
Ru(acac)₃Alkenes, ZnRu(acac)₂(alkene)₂ dokumen.pubosti.gov
Ru(acac)₃PPh₃Ru(acac)₂(PPh₃)₂ nih.gov
cis-[Ru(acac)₂(CH₃CN)₂]AgClO₄ or Ce(IV) salttrans-[Ru(acac)₂(CH₃CN)₂]ClO₄ researchgate.net
trans-[Ru(acac)₂(CH₃CN)₂]ClO₄py, 3Me-py, 4Me-py, PPh₃, AsPh₃, bipy, phen[Ru(acac)₂L₂]ClO₄ researchgate.net
RuCl₃·nH₂O, Hacac, KCl, Ph₄PCltrans-Ph₄P[Ru(acac)₂Cl₂] libretexts.org
trans-Ph₄P[Ru(acac)₂Cl₂]KSCNtrans-Ph₄P[Ru(acac)₂(NCS)₂] libretexts.org

Chelate Ring Dynamics and Isomerization

The six-membered chelate rings formed by the coordination of the pentane-2,4-dionate ligand to the ruthenium center are not static. They can undergo dynamic processes, including conformational changes and, in some cases, isomerization of the entire complex. For tris-chelate complexes like Ru(acac)₃, which are chiral and exist as Δ and Λ enantiomers, intramolecular rearrangements can lead to racemization.

Two primary non-dissociative mechanisms have been proposed for such rearrangements in octahedral tris-chelate complexes: the Bailar twist and the Rây-Dutt twist. wikipedia.orgic.ac.uk

Bailar Twist: This mechanism involves a trigonal twist of one of the faces of the octahedron, passing through a trigonal prismatic transition state.

Rây-Dutt Twist: This pathway involves the twisting of one chelate ring relative to the other two, proceeding through a different intermediate geometry.

Computational studies on analogous metal tris-chelate complexes suggest that both pathways are plausible, with the relative energy barriers being dependent on the specific metal and ligand. ic.ac.uk

In addition to these intramolecular rearrangements, derivatives of ruthenium pentane-2,4-dionate can exhibit cis-trans isomerization. For example, kinetically formed trans-[Ru(acac)₂L₂] complexes, where L is a neutral monodentate ligand, can often be thermally isomerized to the thermodynamically more stable cis isomer. ic.ac.uk For the [Ru(acac)₂(CH₃CN)₂] system, the equilibrium between the trans and cis isomers has been studied, with the cis isomer being significantly favored at room temperature. ic.ac.uk This isomerization likely proceeds through a dissociative mechanism involving the temporary loss of one of the monodentate ligands, or through an intramolecular twist mechanism.

Formation of Bridging Ligand Systems

Ruthenium pentane-2,4-dionate units can be linked together through bridging ligands to form polynuclear complexes. These systems are of interest for their potential applications in catalysis and materials science, as the proximity of the metal centers can lead to cooperative effects.

One example is the formation of dinuclear ruthenium(III) complexes where two Ru(acac)Cl units are linked by three bridging chloride ligands, resulting in a [{Ru(acac)Cl}₂(μ-Cl)₃]⁻ anion. libretexts.org In this structure, the two ruthenium centers are held in close proximity, which can facilitate metal-metal interactions. libretexts.org

Furthermore, ligands that are themselves capable of bridging two metal centers can be used to construct well-defined polynuclear architectures. For instance, the tetradentate ligand 1,1,2,2-tetraacetylethanate (tae), which can be considered a dimer of the acetylacetonate anion, has been used to synthesize the binuclear complex [[Ru(acac)₂]₂(tae)]. In this complex, the tae ligand bridges two Ru(acac)₂ units. libretexts.org Electrochemical studies of such bridged complexes can reveal the extent of electronic communication between the two ruthenium centers.

Monomer UnitBridging LigandPolynuclear ComplexReference
Ru(acac)ClChloride (μ-Cl)[{Ru(acac)Cl}₂(μ-Cl)₃]⁻ libretexts.org
Ru(acac)₂1,1,2,2-tetraacetylethanate (tae)[[Ru(acac)₂]₂(tae)] libretexts.org

Theoretical and Computational Chemistry Approaches to Ruthenium Pentane 2,4 Dionate Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an indispensable tool for investigating the properties of transition metal complexes like ruthenium pentane-2,4-dionate, often referred to as ruthenium(III) acetylacetonate (B107027) or Ru(acac)₃. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the geometry, electronic structure, and spectroscopic properties of such systems. researchgate.net

Geometry Optimization and Structural Parameter Prediction

DFT calculations are routinely used to predict the ground-state geometry of molecules. For tris(acetylacetonato)ruthenium(III), these calculations consistently predict an octahedral coordination environment around the central ruthenium ion, with the three bidentate acetylacetonate ligands resulting in a structure with idealized D₃ symmetry. wikipedia.orgrsc.org

Computational studies, often employing functionals like B3LYP with basis sets such as LANL2DZ, have been used to optimize the geometries of d⁵ transition metal complexes, including Ru(acac)₃. mdpi.com The primary goal of these optimizations is to find the minimum energy structure and predict key structural parameters. One of the most critical parameters is the Ruthenium-Oxygen (Ru-O) bond length. Computational predictions for this bond length show excellent agreement with experimental data obtained from X-ray and neutron diffraction studies. rsc.org

Table 1: Comparison of Experimental and Computationally Predicted Structural Parameters for Ru(acac)₃
ParameterExperimental ValueComputational Prediction SourceNotes
SymmetryApproximate D₃DFT calculations confirm D₃ symmetry as the ground state geometry. rsc.orgThe molecule is chiral and exists as a racemic mixture of Δ and Λ enantiomers.
Average Ru-O Bond Length2.00 ÅDFT calculations accurately reproduce this bond length. wikipedia.orgmdpi.comExcellent agreement validates the chosen computational methodology.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

Ruthenium(III) has a d⁵ electron configuration. In the octahedral ligand field created by the six oxygen atoms of the acetylacetonate ligands, these d-electrons occupy the t₂g orbitals. DFT calculations confirm that Ru(acac)₃ has a low-spin ground state (S=1/2), resulting in one unpaired electron, which explains the compound's paramagnetic nature. wikipedia.orgnih.gov

Electronic structure analysis via DFT provides detailed information about the molecular orbitals (MOs) and their energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the complex's reactivity and electronic transitions. For Ru(acac)₃, the frontier orbitals are primarily composed of ruthenium d-orbitals with significant contributions from the oxygen p-orbitals of the ligands, indicating a considerable degree of covalency in the Ru-O bonds. nih.gov This covalent character leads to significant spin delocalization from the metal center onto the acetylacetonate ligands, a phenomenon that has been confirmed by polarized neutron diffraction experiments and is well-reproduced by DFT calculations. rsc.org

DFT calculations have also highlighted that solvent effects on the HOMO-LUMO gap of Ru(acac)₃ can be significant, which is an exception compared to many other acetylacetonate complexes. mdpi.com

Calculation of Paramagnetic NMR Shifts and Spectroscopic Parameters

Predicting NMR spectra for paramagnetic molecules like Ru(acac)₃ is a significant challenge due to the influence of the unpaired electron. However, DFT-based methods have been developed to calculate paramagnetic NMR (pNMR) shifts. These calculations can provide valuable insights into the electronic structure and bonding. mdpi.com

Scalar relativistic DFT has been employed to analyze the signs and magnitudes of pNMR ligand chemical shifts in transition metal acetylacetonato complexes. mdpi.com These theoretical investigations have established that the primary contributor to the signs and magnitudes of the shifts is the extent of covalent σ-donation from the acetylacetonate oxygen atoms to the unoccupied d-orbitals of the metal. The delocalization of spin density from the metal onto the ligand atoms plays a secondary, and much smaller, role. mdpi.com Computational protocols using linear regression models between calculated chemical shieldings (σ) and experimental shifts (δ) have proven effective for predicting NMR parameters in various ruthenium complexes. sisgeenco.com.brrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

The electronic absorption spectrum of Ru(acac)₃ is characterized by several bands in the ultraviolet and visible regions. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method used to simulate electronic spectra and understand the nature of the underlying electronic transitions. researchgate.netrsc.org

TD-DFT calculations on ruthenium complexes can predict the energies and oscillator strengths of electronic transitions. nih.gov For Ru(acac)₃, these calculations help to assign the observed spectral bands to specific transitions, such as:

Ligand-to-Metal Charge Transfer (LMCT): Excitations from orbitals primarily located on the acetylacetonate ligands to orbitals centered on the ruthenium ion.

d-d Transitions: Excitations between the d-orbitals of the ruthenium center. These are typically weak in intensity.

Intra-ligand (π-π) Transitions:* Excitations within the electronic system of the acetylacetonate ligands themselves, usually occurring at higher energies in the UV region.

By analyzing the molecular orbitals involved in each calculated transition, a detailed understanding of the complex's photophysical properties can be achieved.

Modeling of Redox Potentials and Reaction Pathways

The electrochemical behavior of Ru(acac)₃ has been studied experimentally, revealing a reversible one-electron oxidation and a quasi-reversible one-electron reduction. wikipedia.orgmdpi.com DFT calculations are a powerful tool for modeling these redox processes.

The redox potential of a complex is related to the energy difference between its oxidized and reduced forms. DFT can be used to calculate the total energies of the complex in different oxidation states (e.g., [Ru(acac)₃]⁺, Ru(acac)₃, and [Ru(acac)₃]⁻). By incorporating the effects of solvation, typically through a polarizable continuum model (PCM), theoretical redox potentials can be calculated. These calculated potentials can then be compared with experimental values obtained from techniques like cyclic voltammetry. nih.govresearchgate.net

Table 2: Experimental and Modeled Redox Potentials of Ru(acac)₃
ProcessExperimental Potential (vs. Fc/Fc⁺)Computational ApproachNotes
Oxidation (Ru³⁺ → Ru⁴⁺)+0.593 VDFT calculations of species in different oxidation states, often including solvation models. mdpi.comThe process is electrochemically reversible.
Reduction (Ru³⁺ → Ru²⁺)-1.223 VThe process is described as quasi-reversible.

Furthermore, DFT can be used to model reaction pathways, such as those involved in the chemical reduction of Ru(acac)₃ in the presence of alkenes to form diolefin complexes. wikipedia.org By calculating the energies of reactants, products, and potential transition states, computational chemistry can elucidate reaction mechanisms and predict the feasibility of different pathways. mdpi.com

Correlation between Experimental Data and Computational Predictions

A key aspect of computational chemistry is the validation of theoretical models against experimental data. For ruthenium pentane-2,4-dionate, there is generally a strong correlation between DFT predictions and experimental observations, which reinforces the reliability of the computational approaches. researchgate.net

Structural Parameters: As shown in Table 1, calculated bond lengths and molecular symmetry align very well with X-ray crystallography data. wikipedia.orgrsc.org

Electronic and Magnetic Properties: DFT correctly predicts the low-spin S=1/2 ground state and the paramagnetic nature of the complex. The calculated spin distribution, showing delocalization onto the ligands, is consistent with polarized neutron diffraction experiments. rsc.org

Redox Properties: While precise numerical prediction of redox potentials can be challenging, DFT models accurately reproduce the trends and relative values observed experimentally, confirming the accessibility of both oxidized and reduced states. mdpi.com

Spectroscopic Data: TD-DFT calculations provide a solid basis for the interpretation of UV-Vis spectra, and specialized DFT methods can rationalize the complex features of paramagnetic NMR spectra.

This strong correlation between theory and experiment demonstrates that computational chemistry, particularly DFT, is a powerful and predictive tool for investigating the detailed properties of ruthenium pentane-2,4-dionate complexes. These theoretical insights are crucial for understanding the fundamental chemistry of these compounds and for designing new ruthenium complexes with tailored properties for applications in areas such as catalysis and materials science.

Catalysis and Mechanistic Investigations Involving Ruthenium Pentane 2,4 Dionate Complexes

Homogeneous Catalysis

Complexes of ruthenium pentane-2,4-dionate are active in catalyzing the release of hydrogen from chemical hydrides such as amine boranes and sodium borohydride (B1222165). Mechanistic studies reveal that the nature of the active species and the kinetic pathways are highly dependent on the substrate.

The kinetics of hydrogen generation have been studied for both the dehydrogenation of dimethylamine (B145610) borane (B79455) (DMAB) and the hydrolysis of sodium borohydride (NaBH4) using ruthenium(III) acetylacetonate (B107027) as a catalyst precursor.

For the catalytic dehydrogenation of DMAB, the rate of hydrogen generation is first-order with respect to the catalyst concentration and zero-order with respect to the substrate concentration. nih.govresearchgate.net In contrast, the hydrolysis of NaBH4 is first-order with respect to both the catalyst and the substrate concentrations. researchgate.net The activation parameters for these reactions have been determined and are summarized in the table below.

Table 1: Activation Parameters for Hydrogen Generation Catalyzed by Ru(acac)3
ReactionActivation Energy (Ea)Activation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Reference
Dehydrogenation of Dimethylamine Borane85 ± 2 kJ·mol⁻¹82 ± 2 kJ·mol⁻¹-85 ± 5 J·mol⁻¹·K⁻¹ nih.govresearchgate.net
Hydrolysis of Sodium Borohydride58.2 ± 2.6 kJ·mol⁻¹55.7 ± 2.5 kJ·mol⁻¹118 ± 5 J·mol⁻¹·K⁻¹ researchgate.net

Investigations into the catalytic cycle have revealed that ruthenium(III) acetylacetonate often acts as a pre-catalyst, forming the true active species in situ.

In the dehydrogenation of dimethylamine borane, Ru(acac)3 is reduced to a ruthenium(II) species. nih.gov This active catalyst was isolated and identified as the complex mer-[Ru(N₂Me₄)₃(acac)H]. nih.gov Mercury poisoning experiments confirmed that this species acts as a true homogeneous catalyst in the reaction. researchgate.net The catalyst formed from Ru(acac)3 provides 1700 turnovers over 100 hours before deactivation. nih.govresearchgate.net

Conversely, during the hydrolysis of sodium borohydride, experimental evidence from poisoning experiments suggests that the ruthenium(III) acetylacetonate complex itself functions as the active homogeneous catalyst and is not reduced to a lower oxidation state under the reaction conditions. researchgate.net This catalyst provides 1200 turnovers over 180 minutes before deactivation. researchgate.net

The mechanistic pathways for hydrogen evolution are inferred from the kinetic data and the nature of the active species.

For the dehydrogenation of dimethylamine borane, the large negative value of the activation entropy (ΔS‡ = -85 J·mol⁻¹·K⁻¹) is indicative of an associative mechanism in the rate-determining transition state. nih.gov This suggests that the substrate associates with the ruthenium center before hydrogen release.

For the hydrolysis of sodium borohydride, the significantly positive activation entropy (ΔS‡ = 118 J·mol⁻¹·K⁻¹) suggests a dissociative mechanism. This implies that a ligand may dissociate from the ruthenium center to create a vacant coordination site for the substrate to bind and react.

Ruthenium pentane-2,4-dionate is also a catalyst for several key organic transformations, valued for its efficiency and, in some cases, high selectivity under mild, often solvent-free, conditions.

Acetylation: Ruthenium(III) acetylacetonate (typically at 2 mol% loading) is an effective and recyclable catalyst for the acetylation of a wide range of phenols, alcohols, and amines. researchgate.net The reactions proceed under neat (solvent-free) conditions at ambient temperature, affording products in good to excellent yields. researchgate.netresearchgate.net The catalyst can be recovered and reused multiple times without a significant drop in its catalytic activity. researchgate.net

Tetrahydropyranylation: The protection of alcohols and phenols via tetrahydropyranylation can be efficiently catalyzed by Ru(acac)3 (2 mol%). cdnsciencepub.com This method is notable for its operation under solvent-free conditions at room temperature, yielding the desired tetrahydropyranyl ethers in moderate to excellent yields. researchgate.netcdnsciencepub.com A key feature of this catalytic system is its chemoselectivity, which allows for the selective mono-protection of diols. researchgate.netcdnsciencepub.com

Table 2: Ru(acac)3 Catalyzed Acetylation and Tetrahydropyranylation of Various Substrates
Substrate TypeTransformationConditionsYieldSelectivity FeatureReference
Phenols, Alcohols, AminesAcetylation2 mol% Ru(acac)3, Neat, RTGood to ExcellentHigh chemoselectivity researchgate.netresearchgate.net
Alcohols, PhenolsTetrahydropyranylation2 mol% Ru(acac)3, Neat, RTModerate to ExcellentSelective monoprotection of diols researchgate.netcdnsciencepub.com

Transfer Hydrogenation: While Ru(acac)3 itself is not typically the direct catalyst, it serves as a convenient precursor for highly active transfer hydrogenation catalysts. For example, the complex [Ru(acac)₂(CH₃CN)₂], synthesized from Ru(acac)3, is an efficient catalyst for the transfer hydrogenation of various carbonyl compounds. rsc.org Using isopropanol (B130326) as the hydrogen source, this catalyst effectively reduces a range of substituted aryl ketones, including heteroaryl ketones, to their corresponding alcohols. rsc.org

C-C Bond Activation: Ruthenium complexes, for which Ru(acac)3 is a common starting material, are known to catalyze reactions involving C-H and C-C bond activation. wikipedia.orgresearchgate.net For instance, ruthenium-catalyzed oxidative coupling of allylsilanes with activated olefins proceeds via an initial isomerization followed by a C(allyl)–H activation step to generate functionalized 1,3-dienes with excellent stereoselectivity. nih.gov While specific studies initiating this reaction directly from Ru(acac)3 are not prominent, its role as a fundamental precursor for creating catalytically active ruthenium species is well-established. wikipedia.org

Organic Transformation Reactions (e.g., Acetylation, Tetrahydropyranylation, Transfer Hydrogenation, C-C Bond Activation)

Elucidation of Catalytic Cycles and Intermediates

The catalytic utility of ruthenium pentane-2,4-dionate often begins with its transformation into a more reactive, lower-valent ruthenium species, which then enters the catalytic cycle. The original Ru(acac)₃ complex is typically a precatalyst that is activated in situ.

A notable example is the dehydrogenation of dimethylamine borane (DMAB), where Ru(acac)₃ acts as a precatalyst. scispace.com During the reaction, a new in-situ ruthenium(II) species, identified as [Ru{N₂Me₄}₃(acac)H], is formed. This complex is the true homogeneous catalyst. The catalytic cycle involves this ruthenium(II) hydride intermediate, which facilitates the release of hydrogen from the DMAB substrate. Kinetic studies of this system have shown that the rate of hydrogen generation is first-order with respect to the catalyst concentration and zero-order with respect to the substrate concentration. scispace.com

In C-C coupling reactions, such as the oxidative coupling of allylsilanes with activated olefins, ruthenium catalysts derived from precursors like Ru(acac)₃ are proposed to operate through a distinct cycle. A plausible mechanism begins with the coordination of the substrate to a reactive cationic ruthenium complex generated in situ. This is followed by a C-H activation step to form a π-allyl ruthenium intermediate. This intermediate can then undergo isomerization and subsequent oxidative coupling with the olefin to generate the final 1,3-diene product, regenerating the active ruthenium species. nih.gov

Similarly, in the ortho-methylation of arenes, a proposed catalytic cycle involves the in situ formation of a cyclometalated ruthenium complex (I) from the precatalyst. This complex then undergoes a second C-H activation to form what is believed to be the resting state of the catalyst (II). This species then engages in an oxidative addition with the methylating agent (e.g., MeI), forming a Ru(IV) intermediate (III), which subsequently undergoes reductive elimination to yield the methylated product and close the catalytic cycle. acs.org

Table 1: Key Intermediates in Ru(acac)₃-Initiated Catalysis

Catalytic ReactionPrecursorKey Intermediate SpeciesRole of Intermediate
Dehydrogenation of Dimethylamine BoraneRu(acac)₃[Ru{N₂Me₄}₃(acac)H] (Ruthenium(II))Active homogeneous catalyst for H₂ evolution.
Oxidative Coupling of AllylsilanesRuthenium Complexπ-allyl ruthenium intermediateFacilitates C-H activation and C-C bond formation.
Ortho-methylation of ArenesRuthenium ComplexCyclometalated Ru(IV) intermediateUndergoes reductive elimination to form product.
Role of Ligand Modifications in Catalytic Performance

Modifying the ligand environment around the ruthenium center is a powerful strategy for tuning the catalytic activity, selectivity, and stability of the resulting complex. Starting with a common precursor like Ru(acac)₃, researchers can introduce a wide variety of ligands to optimize performance for specific transformations.

In the context of N-alkylation, α-alkylation, and β-alkylation reactions, new Ru(II) complexes have been synthesized using α-diimine hydrazone ligands. The electronic properties of these ligands significantly influence catalytic efficiency. For instance, in N-alkylation reactions, ruthenium hydrazone complexes featuring a terminal thiophene (B33073) moiety exhibit higher yields compared to those with benzene (B151609) or pyridine (B92270) moieties. This suggests that the electronic effects of the terminal substituent play a crucial role in the catalytic activity. nih.gov

The impact of ligand modification is also evident in transfer hydrogenation reactions. The performance of ruthenium catalysts can be significantly altered by the choice of diphosphine ligands. Complexes with bulky, electron-rich alkyldiphosphines demonstrate different activities compared to those with aryldiphosphines. For example, in the transfer hydrogenation of acetophenone, the addition of amines to complexes with basic alkyldiphosphines can lead to a poor acceleration effect due to the high trans influence of the phosphines, resulting in a weak Ru-N bond. In such cases, better performance is often achieved at lower temperatures where catalyst deactivation is slowed. acs.org

Furthermore, in the hydrogenation of furfural (B47365), a biomass-derived chemical, colloidal ruthenium nanoparticles can be modified in situ with organic compounds like amines. The addition of hexadecylamine (B48584) (HDA) as a surface modifier to a Ru/PVP (polyvinylpyrrolidone) catalyst system allowed the hydrogenation to proceed further, increasing the selectivity towards valuable products like 1,2-pentanediol (B41858). mdpi.com

Table 2: Effect of Ligand Modification on Catalytic Performance

Reaction TypeBase Ruthenium SystemLigand ModifierObserved Effect on Performance
N-AlkylationRu(II) HydrazoneThiophene vs. Benzene/Pyridine MoietyThiophene-containing ligand resulted in higher product yield. nih.gov
Transfer HydrogenationRu-DiphosphineBasic AlkyldiphosphinesPoor acceleration with amine addition; better performance at lower temperatures. acs.org
Furfural HydrogenationRu/PVP NanoparticlesHexadecylamine (HDA)Enhanced conversion of intermediate and increased selectivity to 1,2-pentanediol. mdpi.com

Precursor Role in Heterogeneous Catalysis

Ruthenium pentane-2,4-dionate is a widely used precursor for the synthesis of heterogeneous catalysts due to its solubility and well-defined decomposition behavior. It enables the creation of highly dispersed ruthenium species, including single atoms and nanoparticles, on various support materials.

Formation of Supported Ruthenium Nanoparticles

Ru(acac)₃ is an effective starting material for producing supported ruthenium nanoparticles (NPs). The thermal decomposition of Ru(acac)₃ under controlled conditions allows for the deposition of ruthenium onto high-surface-area supports like carbon nanotubes, silica, or ceria. For example, Ru nanoparticles supported on carbon nanotubes have been shown to be highly selective Fischer-Tropsch catalysts for producing diesel fuel range hydrocarbons (C₁₀-C₂₀). nih.gov The size of the Ru nanoparticles, which can be controlled during the synthesis from the precursor, is critical to the selectivity of the process. nih.gov

A method for forming ultrathin 2D ruthenium nanosheets involves the self-decomposition of Ru(acac)₃. In this synthesis, isopropanol helps guide the anisotropic growth into sheet-like structures, while urea (B33335) prevents their aggregation, resulting in nanosheets with a thickness of only 0.21 nm. researchgate.net These high-surface-area materials are promising for various catalytic applications.

Development of Ruthenium-Based Electrocatalysts

Ruthenium-based materials are promising, cost-effective alternatives to platinum for electrocatalysis, particularly in the hydrogen evolution reaction (HER). researchgate.netmdpi.com Ru(acac)₃ serves as a valuable precursor in the synthesis of these advanced electrocatalytic materials.

The aforementioned ultrathin 2D ruthenium nanosheets, synthesized via the self-decomposition of Ru(acac)₃, exhibit HER performance comparable to that of commercial Pt/C catalysts. researchgate.net Density Functional Theory (DFT) calculations show that the Gibbs free energy of hydrogen adsorption (ΔGH*) on these nanosheets is closer to the ideal value of zero than that of bulk ruthenium powder, explaining their enhanced activity. researchgate.net The use of Ru(acac)₃ allows for controlled synthesis, leading to materials with optimized electronic structures for improved electrocatalytic performance. researchgate.net

Catalytic Performance in Specific Heterogeneous Systems (e.g., soot oxidation, biomass conversion)

Heterogeneous catalysts derived from Ru(acac)₃ have demonstrated exceptional performance in critical environmental and renewable energy applications.

Soot Oxidation: Automotive exhaust purification is a major challenge, with soot (carbon particulate matter) being a significant pollutant. Ruthenium-based catalysts are highly effective for soot oxidation. nih.gov Researchers have developed a robust single-atom catalyst by embedding individual ruthenium atoms onto the surface of ceria (Ru₁/CeO₂). This material shows outstanding catalytic performance and stability for soot oxidation, rivaling commercial Pt-based catalysts. nih.govresearchgate.net The turnover frequency of the single-atom catalyst was nine times higher than that of a conventional Ru nanoparticle catalyst. researchgate.net The enhanced activity is attributed to the strong interfacial charge transfer within the atomically dispersed Ru sites, which greatly enhances the rate-determining step of NO oxidation to NO₂, a key oxidant for soot. researchgate.net Studies have also utilized Ru(acac)₃ as an additive in flames to investigate its direct impact on soot formation and oxidation, finding that Ru-based catalysts can promote soot oxidation by approximately 90%. osti.gov

Table 3: Performance of Ru-based Catalysts in Soot Oxidation

CatalystSoot Oxidation Rate (Isothermal, 280 °C)Key Feature
CeO₂ (nanoflower)0.94 µmol g⁻¹ min⁻¹Support material. nih.gov
Ruₙ/CeO₂ (NPs)2.38 µmol g⁻¹ min⁻¹Nanoparticle catalyst. nih.gov
Ru₁/CeO₂ (single-atom)2.59 µmol g⁻¹ min⁻¹Atomically dispersed Ru sites, high efficiency. nih.gov

Biomass Conversion: The conversion of biomass into valuable chemicals and biofuels is a cornerstone of sustainable chemistry. Ruthenium catalysts are effective in the hydrogenation and hydrogenolysis reactions required to upgrade biomass-derived molecules. For instance, Ru-based catalysts are used to convert furfural, a platform chemical derived from lignocellulose, into 1,2-pentanediol and 1,5-pentanediol, which are valuable monomers and solvents. mdpi.com While many studies focus on platinum, ruthenium catalysts, often prepared from precursors like Ru(acac)₃ and subsequently modified, have been shown to produce 1,2-pentanediol directly from furfural with promising selectivity. mdpi.com

Catalyst Deactivation and Regeneration Mechanisms

Despite their high activity, all catalysts, including those derived from ruthenium, are susceptible to deactivation over time. Understanding the mechanisms of deactivation is crucial for designing more robust catalysts and developing effective regeneration strategies. mdpi.com

For heterogeneous ruthenium catalysts, a common deactivation pathway, particularly in aqueous-phase reactions like hydrogenation, is the formation of inactive ruthenium hydroxide (B78521) or oxide species on the catalyst surface. In the liquid-phase hydrogenation of butan-2-one using a Ru/SiO₂ catalyst, a gradual deactivation was observed upon catalyst recycling. Characterization of the spent catalyst revealed that the formation of Ru(OH)ₓ surface species was the primary cause of the loss of activity, with no significant leaching of the metal into the reaction mixture. researchgate.netmanchester.ac.uk

Other common deactivation mechanisms include:

Sintering: At high temperatures, small metal nanoparticles can migrate and coalesce into larger, less active particles, reducing the available active surface area.

Fouling/Coking: In hydrocarbon processing, the deposition of carbonaceous residues (coke) on the active sites can block access for reactants. mdpi.com

Poisoning: Strong chemisorption of impurities from the feedstock (e.g., sulfur compounds) onto the active sites can render them inactive. mdpi.com

Regeneration: Fortunately, deactivated ruthenium catalysts can often be regenerated. For the Ru/SiO₂ catalyst deactivated by hydroxide formation, up to 85% of the initial catalytic activity could be successfully recovered. researchgate.netmanchester.ac.uk Regeneration procedures typically involve treatments designed to remove the deactivating species. Thermal treatments in controlled atmospheres (e.g., air or hydrogen) can be used to remove coke or redisperse sintered particles. For catalysts poisoned by sulfur, specific chemical treatments may be required to remove the adsorbed poison. google.com In the case of surface oxidation or hydroxylation, a reduction treatment under a hydrogen atmosphere can often restore the active metallic ruthenium sites. researchgate.net

Advanced Materials Applications and Interfacial Engineering with Ruthenium Pentane 2,4 Dionate

Precursors for Functional Nanomaterials

Ruthenium pentane-2,4-dionate, also known as ruthenium(III) acetylacetonate (B107027) [Ru(acac)3], serves as a versatile and effective precursor in the synthesis of advanced functional nanomaterials. Its favorable chemical properties, including solubility in organic solvents and defined decomposition behavior, allow for precise control over the size, morphology, and composition of the resulting nanostructures. This enables the development of materials with tailored properties for specific high-performance applications.

Synthesis of Ruthenium Nanoparticles for Supercapacitors and Electrodes

Ruthenium(III) acetylacetonate is a key starting material for producing ruthenium nanoparticles for energy storage applications. One effective method is chemical vapor impregnation (CVI), where the precursor is introduced onto a high-surface-area substrate, such as carbon aerogels, followed by thermal decomposition. This process yields a uniform distribution of ruthenium nanoparticles on the substrate's surface. dtic.mil

Research has demonstrated the synthesis of monodisperse ruthenium nanoparticles approximately 2 nm in diameter deposited on carbon aerogels using this technique. dtic.mil These nanoparticles significantly enhance the electrochemical performance of the substrate material. The electrochemically oxidized ruthenium particles contribute a pseudocapacitance, which dramatically improves the energy storage characteristics of the aerogel electrodes. dtic.mil The resulting composite materials have shown specific capacitances more than double that of the untreated aerogel, indicating a significant contribution from the ruthenium nanoparticles. dtic.mil

Furthermore, the choice of precursor and synthesis conditions can influence the crystallographic structure of the nanoparticles, which in turn affects their catalytic activity. jst.go.jprsc.org For instance, using ruthenium(III) acetylacetonate in a triethylene glycol solvent can produce Ru nanoparticles with a face-centered cubic (fcc) structure. rsc.org These fcc-structured nanoparticles have demonstrated higher catalytic activity for CO oxidation at lower temperatures compared to nanoparticles with the conventional hexagonal close-packed (hcp) structure. jst.go.jp

ParameterValueSource(s)
Precursor Ruthenium(III) 2,4-pentanedionate dtic.mil
Synthesis Method Chemical Vapor Impregnation (CVI) dtic.mil
Substrate Carbon Aerogel dtic.mil
Resulting Nanoparticle Size ≈ 2 nm dtic.mil
Specific Capacitance (Untreated Aerogel) 95 F/g dtic.mil
Specific Capacitance (Ru/Carbon Composite) 206 F/g dtic.mil
Capacitance Contribution (Ru Nanoparticles) 330 F/g dtic.mil

Formation of Ruthenium Oxide Nanocomposites (e.g., for water splitting)

Ruthenium pentane-2,4-dionate is also utilized as a precursor for creating ruthenium oxide (RuO₂) nanocomposites, which are highly effective electrocatalysts, particularly for the oxygen evolution reaction (OER) in water splitting. researchgate.netresearchgate.net The thermal decomposition or UV-Ozone (UVO) treatment of a solution-processed Ru(acac)₃ film can transform it into RuO₂. researchgate.net This method avoids the need for high-temperature thermal annealing, offering a more facile route to catalyst preparation. researchgate.net

Ruthenium oxide is a state-of-the-art catalyst for OER due to its high activity. researchgate.net The performance of these catalysts is closely linked to their physicochemical properties, such as crystallinity and particle size, which can be controlled during synthesis. frontiersin.orgresearchgate.net For instance, calcination of a ruthenium precursor at temperatures of 350°C or higher typically results in the formation of the crystalline rutile structure of RuO₂. frontiersin.orgacs.org

When integrated into nanocomposites, such as with graphene and carbon nanotubes, hydrous RuO₂ nanoparticles can create three-dimensional architectures with exceptional capacitive ability and high conductivity. nih.govnih.gov These composite structures provide a large surface area and numerous bifunctional active sites, which are beneficial for boosting both OER and the hydrogen evolution reaction (HER). figshare.com The synergy between the highly conductive carbon support and the catalytically active RuO₂ nanoparticles leads to enhanced performance in electrochemical water splitting. nih.gov

Catalyst SystemApplicationKey Performance MetricSynthesis InsightSource(s)
RuO₂ Films from Ru(acac)₃ Anode Buffer Layer (PSCs)High light transmittanceFormed via UVO treatment without thermal annealing researchgate.net
Crystalline RuO₂ Nanoparticles Oxygen Evolution Reaction (OER)Onset potential ca. +1.40 V vs RHECalcination of hydrous RuO₂ at 350°C yields rutile structure frontiersin.org
Hydrous RuO₂ on Graphene/CNT Foam SupercapacitorsEnergy Density: 39.28 Wh kg⁻¹Simple bath deposition onto CVD-grown foam nih.govnih.gov
Ru/RuO₂@N-rGO Heterocatalyst HER/OER Water SplittingHigh activity in 1.0 M KOH and 0.5 M H₂SO₄Hydrothermal-calcining strategy creates abundant interfaces figshare.com

Interfacial Layers in Optoelectronic Devices (e.g., Perovskite Solar Cells)

In the field of optoelectronics, particularly in the development of high-performance perovskite solar cells (PSCs), interface engineering is a critical strategy for enhancing device efficiency and stability. Ruthenium pentane-2,4-dionate has emerged as a robust and reliable material for creating cathode interfacial layers (CIL) that mitigate carrier recombination and improve charge extraction. researchgate.netoptica.org

Chemical Role in Interface Engineering and Charge Transfer Dynamics

The primary chemical role of a ruthenium pentane-2,4-dionate interfacial layer is to optimize the energy level alignment between the electron transport layer (commonly PCBM) and the metal electrode (e.g., silver). researchgate.netoptica.org In inverted planar PSCs, a significant energy barrier often exists between the lowest unoccupied molecular orbital (LUMO) of the PCBM and the Fermi level of the silver electrode, which impedes efficient electron collection and leads to charge carrier recombination at the cathode. researchgate.netoptica.org

Understanding the Impact on Device Physics through Material Characterization

A suite of material characterization techniques is employed to elucidate the function of the ruthenium pentane-2,4-dionate CIL and its impact on device physics. Techniques such as Ultraviolet Photoelectron Spectroscopy (UPS) and Kelvin Probe Force Microscopy (KPFM) are used to probe the work function and surface potential of the electrode. researchgate.net These analyses confirm that the Ru(acac)₃ layer reduces the work function of the silver electrode, which is key to eliminating the energy barrier. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is used to analyze the chemical composition of the interface, while Photoluminescence (PL) studies reveal the extent of charge recombination. A reduction in PL intensity for devices with the CIL indicates more efficient charge extraction and less recombination. researchgate.netoptica.org Furthermore, External Quantum Efficiency (EQE) measurements quantify the efficiency of converting photons to charge carriers at different wavelengths. researchgate.netoptica.org

ParameterControl Device (without Ru(acac)₃)Device with Ru(acac)₃ CILSource(s)
Power Conversion Efficiency (PCE) 12.74%17.15% researchgate.netoptica.org
Open Circuit Voltage (Voc) N/A1.077 V researchgate.netoptica.org
Short Circuit Current Density (Jsc) N/A21.28 mA/cm² researchgate.netoptica.org
Fill Factor (FF) N/A74.7% researchgate.netoptica.org
Characterization TechniquePurpose in Analyzing Ru(acac)₃ InterfaceFindingSource(s)
UPS / KPFM Measure work function and surface potentialConfirms reduction of Ag electrode work function researchgate.net
XPS Determine chemical composition at the interfaceVerifies the presence and integrity of the Ru(acac)₃ layer researchgate.netoptica.org
Photoluminescence (PL) Assess charge carrier recombinationReduced PL intensity indicates suppressed recombination researchgate.netoptica.org
External Quantum Efficiency (EQE) Measure photon-to-electron conversion efficiencyHigher EQE confirms improved charge collection researchgate.net

Fabrication of Thin Films via Chemical Vapor Deposition (CVD) Precursors

Ruthenium pentane-2,4-dionate is a member of the beta-diketonate family of compounds that have been extensively explored as precursors for the chemical vapor deposition (CVD) of ruthenium and ruthenium oxide thin films. wikipedia.orgrsc.org The quality, purity, and properties of the deposited films are highly dependent on the chemical characteristics of the precursor, such as its volatility and thermal stability, as well as the deposition conditions. rsc.org

A significant challenge in the CVD of ruthenium is the potential for carbon incorporation into the film, as the ruthenium metal surface can catalytically decompose the organic ligands of the precursor. wikipedia.org Therefore, precursor design and the control of deposition kinetics are crucial. Beta-diketonate precursors like Ru(acac)₃ are often used in combination with an oxygen co-reagent to deposit pure, low-resistivity films, though this can sometimes result in low growth rates. wikipedia.org

Studies comparing Ru(acac)₃ with other precursors, such as tris(trifluoroacetylacetonato)ruthenium(III) [Ru(tfa)₃], have shown that an acceptable temperature for depositing RuO₂ films is 300°C or higher. rsc.org Using a mixture of oxygen and water as the carrier gas can improve film properties like resistivity. rsc.org The choice of precursor and process parameters allows for the fabrication of films with specific characteristics suitable for applications such as electrodes in memory devices or as seed layers for copper interconnects. harvard.edutosoh.co.jp

PrecursorFilm TypeDeposition MethodDeposition TemperatureKey FindingsSource(s)
Ruthenium(III) acetylacetonate [Ru(acac)₃] RuO₂CVD≥ 300°CAcceptable temperature regime for deposition. rsc.org
Beta-diketonate ruthenium(II) compounds RuCVD with O₂N/ACan produce pure films with low resistivity. wikipedia.org
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium [Ru(tmhd)₃] RuO₂LPMOCVD250–450°CPromising precursor due to high vapor pressure and low decomposition temperature. rsc.org
(η⁵ -2,4-dimethyl-1-oxa-2,4-pentadienyl)(η⁵ - ethylcyclopentadienyl)ruthenium RuCVD with NH₃300-500°CDeposits pure Ru films under non-oxidative conditions with good step coverage. tosoh.co.jp

Biorelevant Studies and Chemical Biology of Ruthenium Pentane 2,4 Dionate Complexes

Interaction with Biomolecules (e.g., DNA binding studies, protein interactions)

The biological activity of many metal-based therapeutic agents is contingent upon their ability to interact with and modify the function of essential biomolecules. For ruthenium complexes, DNA and serum proteins are considered primary targets.

DNA Binding Studies

DNA is a principal pharmacological target for a wide array of metal-based anticancer drugs. researchgate.net Ruthenium complexes can interact with DNA through various binding modes, the nature of which is dictated primarily by the ligands attached to the ruthenium center. While the octahedral geometry of a simple Ru(acac)₃ complex does not favor classical intercalation, its derivatives can be designed to target DNA. The primary modes of interaction for ruthenium complexes include:

Covalent Binding: Similar to platinum drugs, ruthenium complexes can bind covalently to the nitrogen atoms of DNA bases, with a preference for the N7 position of guanine. researchgate.net This binding can disrupt DNA replication and transcription processes.

Intercalation: Complexes containing large, planar aromatic ligands (such as dppz: dipyrido[3,2-a:2′,3′-c]phenazine) can insert themselves between the base pairs of the DNA double helix. mdpi.comnih.gov This mode of binding is known to cause significant structural distortion of the DNA.

Groove Binding: Some complexes can fit into the major or minor grooves of the DNA helix, interacting non-covalently through hydrogen bonds, van der Waals forces, or electrostatic interactions.

Protein Interactions

Upon entering the bloodstream, ruthenium complexes rapidly encounter serum proteins, most notably human serum albumin (HSA) and transferrin. These interactions are critical as they can influence the drug's distribution, bioavailability, and toxicity. oup.com

Transferrin: Due to ruthenium's ability to mimic iron, it can be transported by the iron-transport protein transferrin. researchgate.netnih.gov Cancer cells often overexpress transferrin receptors to meet their high demand for iron, a characteristic that can be exploited to achieve selective tumor targeting.

The nature and strength of these protein interactions are heavily dependent on the ligands. For example, some ruthenium complexes bind to both major binding sites (I and II) of albumin, while others show more specific interactions. oup.com The choice of ligands, including pentane-2,4-dionate, is therefore a key factor in modulating these crucial biomolecular interactions.

Complex TypeInteracting ProteinBinding Constant (K_b)Key Findings
Trinuclear Ruthenium Acetates (hydrophobic)Human Serum Albumin (HSA)High (e.g., 10⁹ M⁻¹)Spontaneous, static interaction driven by hydrophobic forces. sisgeenco.com.br
[Ru(phen)₂(mal)]²⁺Human Serum Albumin (HSA)~1.39 x 10⁵ M⁻¹ (at 298 K)Static quenching mechanism; binding is mainly entropy-driven with van der Waals forces playing a major role. nih.gov
[Ru(bpy)₂(mal)]²⁺Human Serum Albumin (HSA)~1.17 x 10⁵ M⁻¹ (at 298 K)Similar static mechanism to the 'phen' analogue, but with slightly weaker binding. nih.gov
[Ru(Cl-tpy)(en)Cl]ClHuman Serum Albumin (HSA)Moderate-to-strong affinityBinding to HSA is considered relevant to the drug's transport and potential antitumor activity. researchgate.net

Design of Complexes for Specific Biological Targets at a Molecular Level

The compound Tris(acetylacetonato)ruthenium(III) serves as an excellent and stable precursor for the synthesis of more elaborate, biologically active complexes. wikipedia.orgresearchgate.net The design strategy involves the substitution of one or more acetylacetonate (B107027) ligands with other functional ligands to precisely tune the complex's physicochemical properties and direct it toward specific biological targets.

Key design strategies include:

Introduction of Polypyridyl Ligands: Ligands like 2,2′-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) are often incorporated. The synthesis of complexes with the general formula Ru(bpy)n(β-diketonato)3-n allows for systematic variation of the number of β-diketonate ligands, which in turn modulates the electrochemical properties of the metal center. rsc.org

Incorporation of Arene Ligands: "Piano-stool" complexes, which feature a ruthenium atom coordinated to an arene ring and other ligands, are a major class of potential anticancer agents. Studies on η⁶-arene ruthenium complexes containing various β-diketone or β-diketiminate ligands demonstrate that modifying these ligands can lead to highly cytotoxic compounds. figshare.comnih.gov

Functionalization of the β-Diketone Ligand: The acetylacetonate ligand itself can be modified. For example, incorporating ferrocenyl groups into the β-diketone structure has been shown to produce ruthenium complexes with significant cytotoxicity against cancer cell lines, such as human pancreatic carcinoma (MIA PaCa-2). nih.gov

The goal of these synthetic modifications is to optimize properties like aqueous solubility, cellular uptake, and target specificity. By carefully selecting the ligand set, researchers can design complexes that are, for instance, more readily taken up by cancer cells or that specifically target cellular organelles like the mitochondria. researchgate.net

Precursor/CoreModifying LigandsResulting Complex TypeBiological Relevance/Goal
Ru(acac)₃2,2'-bipyridine (bpy)[Ru(acac)₂(bpy)]Creates mixed-ligand Ru(II) complexes with tailored redox and spectroscopic properties. researchgate.net
Ru(bpy)₂Cl₂Various β-diketones[Ru(bpy)₂(β-diketonate)]⁺Establishes structure-activity relationships to identify lead compounds with high potency in cancer models. nih.gov
[(p-cymene)RuCl]₂Functionalized ferrocenyl β-diketonates[(p-cym)RuCl(Fc-acac)]Design of organometallic complexes with enhanced cytotoxicity and potential for multimodal action. nih.gov
Ruthenium-benzene coreβ-diketiminates with electron-withdrawing groupsη⁶-Arene β-diketiminato-ruthenium complexesRational design of highly cytotoxic agents with stability and controlled hydrolysis. figshare.com

Mechanistic Aspects of Bioreactivity (e.g., redox activity in biological contexts)

The biological activity of ruthenium complexes is intimately linked to the metal's ability to exist in multiple stable or accessible oxidation states, primarily Ru(II) and Ru(III). nih.gov This redox flexibility is central to the proposed mechanisms of action for many ruthenium-based drug candidates.

Activation by Reduction

A leading hypothesis for the selective action of some ruthenium anticancer drugs is "activation by reduction." nih.gov In this model, a relatively inert Ru(III) complex (prodrug) is administered and travels through the bloodstream with low toxicity. Upon reaching the tumor, the unique microenvironment—which is often hypoxic (low in oxygen) and has a higher concentration of reducing agents like glutathione—facilitates the reduction of the Ru(III) center to the more reactive and cytotoxic Ru(II) state. This localized activation allows the drug to bind to its targets, such as DNA, more effectively within the cancer cells, thereby minimizing side effects in healthy tissue. researchgate.netnih.gov

The redox potential of a ruthenium complex is a critical parameter that determines whether this activation is feasible in a biological context. The ligands surrounding the metal center play a crucial role in tuning this potential. Electrochemical studies of Bis(acetylacetonato)ruthenium(II) complexes containing various phosphine (B1218219) ligands show how the electronic properties of the ligands can shift the Ru(II)/Ru(III) oxidation potential by several hundred millivolts. rsc.org By incorporating acetylacetonate and other ligands, it is possible to design a complex whose redox potential falls within the range necessary for activation by biological reductants. rsc.org

Other Mechanistic Pathways

Beyond direct redox activation, the reactivity of ruthenium pentane-2,4-dionate complexes can lead to other biological effects:

Reactive Oxygen Species (ROS) Generation: Some ruthenium complexes are capable of generating ROS, such as singlet oxygen or superoxide (B77818) radicals, which can induce oxidative stress and trigger apoptosis (programmed cell death) in cancer cells. mdpi.com

Enzyme Inhibition: Ruthenium complexes can target and inhibit the function of key enzymes involved in cancer progression.

Mitochondrial Targeting: The disruption of mitochondrial function is another pathway for inducing cell death. The redox stability of ruthenium complexes has been shown to be a critical factor controlling their cellular uptake and ability to inhibit mitochondrial targets like the mitochondrial calcium uniporter. nih.gov

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Routes

While traditional methods for synthesizing Ruthenium(III) acetylacetonate (B107027) are well-established, ongoing research seeks to improve these routes for higher yield, purity, and sustainability. An improved method has been developed that offers a high yield of [Ru(acac)3], positioning it as a more accessible precursor for the synthesis of various derivative complexes. researchgate.net

Further research has explored modified synthetic pathways starting from ruthenium trichloride (B1173362) (RuCl₃·nH₂O). One such method involves refluxing a mixture of the ruthenium salt, acetylacetone (B45752) (Hacac), and potassium chloride, followed by precipitation with tetraphenylphosphonium (B101447) chloride (Ph₄PCl) to yield the mononuclear complex trans-Ph₄P[RuIII(acac)₂Cl₂]. mdpi.com This anionic complex can then be used as a building block for further reactions, such as substitution of the chloride ligands. For instance, refluxing it with potassium thiocyanate (B1210189) (KSCN) in methanol (B129727) produces the corresponding thiocyanato complex, trans-Ph₄P[RuIII(acac)₂(NCS)₂]. mdpi.com These stepwise approaches allow for the controlled synthesis of specific ruthenium acetylacetonate derivatives with tailored electronic and steric properties, opening new avenues for catalyst and materials design.

Exploration of New Catalytic Transformations

Ruthenium(III) acetylacetonate and its derivatives are pivotal in the exploration of novel catalytic transformations, demonstrating remarkable efficiency and selectivity in a variety of organic reactions. A significant area of advancement is in C-H bond functionalization, where ruthenium catalysis enables the construction of complex carbocyclic structures from simple precursors in a single step. nih.gov These cascade reactions, which involve sequential C-C and C-O bond formations, enhance synthetic efficiency by minimizing the need for pre-functionalized substrates. nih.gov

The catalytic activity of Ru(acac)3 is also being harnessed for energy and environmental applications. It has been identified as an effective homogeneous catalyst for the dehydrogenation of dimethylamine-borane, a compound of interest for chemical hydrogen storage. scispace.com Furthermore, its role in the hydrogenation of renewable biomass-derived molecules, such as levulinic acid, to produce valuable chemicals like gamma-valerolactone (B192634) (GVL), is a key area of green chemistry research. nih.gov Ruthenium-based systems show a unique ability to selectively hydrogenate the keto group under mild conditions. nih.gov

Beyond these applications, Ru(acac)3 has proven to be an efficient and recyclable catalyst for fundamental organic reactions under environmentally benign, solvent-free conditions. These include:

Acetylation: Catalyzing the acetylation of phenols, alcohols, and amines with acetic anhydride (B1165640) at room temperature with excellent yields. researchgate.net

Tetrahydropyranylation (THP): Enabling the protection of alcohols and phenols using dihydropyran, with the potential for chemoselective monoprotection of diols. researchgate.net

Recent developments have also led to new ruthenium catalyst systems that are stable in air while maintaining high reactivity, a previously challenging combination. manchester.ac.uk This breakthrough simplifies handling and makes ruthenium catalysis more accessible for a wider range of chemical transformations and industrial applications. manchester.ac.uk

Catalytic TransformationSubstrate ExampleCatalyst SystemKey Feature
Cascade C-H FunctionalizationArylacetophenones[{Ru(p-cymene)Cl₂}₂] derivedRapid construction of complex polycyclic architectures. nih.gov
DehydrogenationDimethylamine (B145610) borane (B79455)Ru(acac)₃Homogeneous catalysis for hydrogen storage applications. scispace.com
Biomass ConversionLevulinic AcidRuthenium-based catalystsSelective hydrogenation to gamma-valerolactone (GVL). nih.gov
AcetylationPhenols, AlcoholsRu(acac)₃Solvent-free, recyclable catalyst with high yields. researchgate.net
TetrahydropyranylationAlcohols, PhenolsRu(acac)₃Efficient chemoselective protection under neat conditions. researchgate.net
Asymmetric Transfer Hydrogenationα-OxobutyrolactonesRuthenium complexConstructs two consecutive stereogenic centers with high selectivity. dicp.ac.cn

Integration into Hybrid Material Systems

Ruthenium(III) acetylacetonate is a crucial precursor for the fabrication of advanced hybrid materials with applications in energy storage, electronics, and catalysis. Its high solubility in organic solvents and ability to be reduced to metallic ruthenium make it an ideal starting material for nanomaterials. sigmaaldrich.com

In the field of energy storage, Ru(acac)3 is used to:

Synthesize homogeneously dispersed ruthenium nanoparticles for high-performance supercapacitors. sigmaaldrich.comsigmaaldrich.com

Act as an electrolyte component in redox flow batteries, where its fast oxidation and reduction kinetics enhance voltage efficiency. sigmaaldrich.com

The polyol synthesis method, which involves heating Ru(acac)3 in a high-boiling point alcohol like 1,4-butanediol (B3395766), is a common technique to produce ruthenium nanoparticles with controlled size. rsc.org The choice of solvent and reaction conditions can even influence the crystallographic structure of the resulting nanoparticles, which in turn affects their catalytic activity. rsc.org

Furthermore, Ru(acac)3 is being integrated into other advanced materials. It can serve as a precursor for fabricating ruthenium phosphide (B1233454) (Ru₂P) catalysts for polymer electrolyte fuel cells or as a stable cathode interfacial layer to improve the efficiency and stability of solar cells. sigmaaldrich.com The incorporation of ruthenium centers, derived from precursors like Ru(acac)3, into fullerene compounds leads to hybrid materials that combine the electron-donating properties of ruthenium with the electron-accepting character of fullerenes, with potential applications in photovoltaics. rsc.org

Advanced Spectroscopic and Computational Approaches to Unravel Complex Mechanisms

Understanding the intricate electronic structure and reaction mechanisms of ruthenium complexes is paramount to designing more efficient catalysts and materials. Advanced spectroscopic and computational techniques are indispensable tools in this pursuit.

The paramagnetic nature of Ru(III) in acetylacetonate complexes, arising from a single unpaired d-electron, makes it amenable to techniques like Electron Spin Resonance (ESR) spectroscopy. wikipedia.orgnih.gov Detailed structural information is obtained through single-crystal X-ray diffraction, which has been used to confirm the octahedral geometry of ruthenium acetylacetonate derivatives and determine precise bond lengths and angles. wikipedia.orgmdpi.com

A combination of spectroscopic methods is often employed to fully characterize these complexes:

NMR Spectroscopy: ¹H NMR provides insights into the ligand environment. mdpi.comnih.gov

UV-Visible Spectroscopy: Used to study electronic transitions and redox properties. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Helps to identify characteristic vibrational modes of the acetylacetonate ligands. nih.gov

Electrochemistry: Cyclic voltammetry is used to measure the oxidation and reduction potentials of the complex, providing data on its electronic properties and reactivity. wikipedia.orgmdpi.com

Beyond experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating complex reaction mechanisms. DFT calculations can model entire catalytic cycles, identify transition states, and explain observed stereoselectivity. rsc.org For example, computational studies on ruthenium-catalyzed hydroamidation have explained why different phosphine (B1218219) ligands lead to opposite (E or Z) isomers of the enamide product by revealing the subtle steric interactions in the nucleophilic transfer step. rsc.org These synergistic experimental and computational approaches provide a deep, molecular-level understanding that accelerates the rational design of new ruthenium catalysts.

TechniqueInformation GainedReference
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, and angles. mdpi.com
Electron Spin Resonance (ESR)Probes the paramagnetic Ru(III) center and its electronic environment. nih.gov
Cyclic VoltammetryDetermines redox potentials (oxidation/reduction) of the complex. wikipedia.org
Density Functional Theory (DFT)Elucidates reaction mechanisms, transition state energies, and origins of selectivity. rsc.org

Expanding Biorelevant Applications with Molecular Precision

The unique properties of ruthenium complexes are being increasingly exploited for biological applications, moving towards therapies and diagnostics with molecular precision. Research is active in synthesizing novel ruthenium(III) complexes derived from modified pentane-2,4-dione ligands that exhibit promising biological activities, including antibacterial, anti-HIV, and antitumour properties. nih.gov

A major thrust in this field is the covalent attachment of ruthenium complexes to biomolecules, particularly oligonucleotides (short DNA or RNA strands). nih.gov This conjugation strategy creates powerful hybrid molecules where the recognition capabilities of the nucleic acid can direct the ruthenium center to a specific biological target. These DNA-ruthenium bioconjugates have demonstrated potential in a wide range of applications, from the construction of nanomaterials to therapeutic interventions. nih.gov The remarkable photophysical and electrochemical properties of many ruthenium complexes make them suitable for use as probes and labels in biological systems. nih.gov By precisely positioning the metal complex on a biological scaffold, researchers aim to develop next-generation tools for molecular targeting and therapy.

Q & A

Q. What are the key physicochemical properties of pentane-2,4-dione and its ruthenium complexes, and how can they be systematically characterized?

Methodological Answer: Utilize partition coefficient equations and Abraham descriptors to quantify polarity, hydrogen bond acidity/basicity, and solubility. For ruthenium complexes, employ UV-Vis spectroscopy to determine electronic transitions (e.g., metal-to-ligand charge transfer bands) and cyclic voltammetry to assess redox potentials (e.g., Ru(II/III) transitions) . X-ray crystallography or NMR can resolve structural details, such as ligand coordination geometry .

Q. How can researchers optimize the synthesis of ruthenium-pentane-2,4-dione complexes to improve yield and purity?

Methodological Answer: Control reaction conditions (e.g., inert atmosphere, temperature) to prevent oxidation of Ru precursors. Use ligands like 4,7-diphenyl-1,10-phenanthroline to stabilize the complex and enhance crystallinity. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography using solvents matched to the complex’s polarity .

Q. What safety protocols are critical when handling pentane-2,4-dione in laboratory settings?

Methodological Answer: Implement engineering controls (e.g., fume hoods, local exhaust ventilation) to minimize inhalation exposure. Use PPE such as nitrile gloves and P95 respirators. For spills, neutralize with inert absorbents and avoid water to prevent dispersion. Regularly assess neurotoxic symptoms (e.g., headaches, dizziness) in personnel via medical surveillance .

Advanced Research Questions

Q. How do substituents on pentane-2,4-dione (e.g., trifluoro derivatives) alter the catalytic activity of ruthenium complexes in redox reactions?

Methodological Answer: Compare electron-withdrawing (e.g., CF₃) and electron-donating groups using kinetic studies and DFT calculations. Measure turnover frequencies in model reactions (e.g., hydrogenation or oxidation). Substituents like trifluoroacetylacetonate increase Lewis acidity, enhancing substrate activation but may reduce stability due to hydrolytic susceptibility .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of Ru-pentane-2,4-dione complexes across studies?

Methodological Answer: Standardize testing conditions (e.g., solvent, temperature, substrate concentration). Perform controlled reproducibility studies with shared reference catalysts. Use advanced characterization (e.g., EXAFS for local coordination environment, EPR for oxidation states) to identify hidden variables like trace impurities or ligand degradation .

Q. How can researchers design Ru-pentane-2,4-dione complexes for targeted applications in photodynamic therapy or water-splitting?

Methodological Answer: Tune ligand fields to adjust excited-state lifetimes. For photodynamic therapy, introduce hydrophilic groups (e.g., quaternary amines) to improve aqueous solubility and cellular uptake. For water-splitting, optimize redox potentials via mixed-ligand architectures (e.g., combining pentane-2,4-dione with bipyridine) to align with H₂O oxidation/reduction potentials .

Q. What methodologies best assess the hydrolytic stability of amine-functionalized Ru-pentane-2,4-dione complexes in aqueous environments?

Methodological Answer: Conduct accelerated aging tests under varying pH and temperature. Monitor decomposition via LC-MS and quantify ligand loss using isotopic labeling. Compare stability trends with computational models (e.g., molecular dynamics simulations of ligand dissociation) .

Data Presentation and Analysis

Table 1 : Representative Redox Potentials of Ru-Pentane-2,4-dione Complexes

ComplexE₁/₂ (V vs. SCE)MethodReference
Ru(bpy)₃²⁺1.30Cyclic Voltammetry
Ru(TMAphen)₃⁵⁺1.30DPV*
Ru(CF₃-acac)₃1.45CV (MeCN)
*DPV = Differential Pulse Voltammetry

Q. Key Findings :

  • Electron-withdrawing substituents (e.g., CF₃) increase redox potentials, favoring oxidative catalysis.
  • Steric bulk in ligands (e.g., TMAphen) reduces decomposition but may lower catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.